DDO-2728
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H17F3N4O7 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate |
InChI |
InChI=1S/C28H17F3N4O7/c29-28(30,31)19-7-1-15(2-8-19)14-42-27(39)17-5-3-16(4-6-17)20-11-23-32-12-18(13-34(23)33-20)25(37)24-22(36)10-9-21(26(24)38)35(40)41/h1-13,36,38H,14H2 |
InChI Key |
VIQXHWIGOQADLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NN4C=C(C=NC4=C3)C(=O)C5=C(C=CC(=C5O)[N+](=O)[O-])O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
DDO-2728: A Targeted Approach to Disrupting AML Cell Proliferation Through ALKBH5 Inhibition
An In-depth Technical Guide on the Mechanism of Action of DDO-2728 in Acute Myeloid Leukemia (AML) Cells
This guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, a novel and selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, in the context of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of AML and the therapeutic potential of targeting RNA methylation.
Executive Summary
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with a poor prognosis, necessitating the development of novel therapeutic strategies. This compound has emerged as a promising preclinical candidate that targets the m6A RNA demethylase ALKBH5. By inhibiting ALKBH5, this compound increases global m6A methylation in AML cells, leading to the destabilization of key oncogenic transcripts, cell cycle arrest, and induction of apoptosis. This guide details the molecular mechanism, quantitative cellular effects, and the experimental methodologies used to elucidate the action of this compound in AML cells.
Mechanism of Action of this compound in AML
This compound is a selective, 2-oxoglutarate (2-OG) independent inhibitor of ALKBH5.[1] Its primary mechanism of action in AML cells involves the direct inhibition of the demethylase activity of ALKBH5, leading to a cascade of downstream effects that collectively suppress leukemic cell growth.
Direct Inhibition of ALKBH5
This compound directly binds to ALKBH5, as demonstrated by fluorescence polarization (FP) assays.[1] This binding event inhibits the enzymatic activity of ALKBH5, preventing the removal of methyl groups from N6-methyladenosine (m6A) on messenger RNA (mRNA).
Increased m6A Methylation
The inhibition of ALKBH5 by this compound results in an accumulation of m6A modifications on a global scale within AML cells.[2][3] This alteration of the m6A epitranscriptome is a critical initiating event in the cellular response to this compound.
Destabilization of TACC3 and c-Myc mRNA
A key downstream consequence of increased m6A levels is the reduced stability of specific oncogenic transcripts. In AML cells, this compound treatment leads to a significant decrease in the mRNA and protein levels of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the proto-oncogene c-Myc.[1] This is attributed to the increased m6A modification of their respective mRNAs, which are then targeted for degradation.
Cell Cycle Arrest and Apoptosis
The downregulation of TACC3 and c-Myc, both crucial regulators of cell proliferation and survival, culminates in cell cycle arrest and the induction of apoptosis in AML cells.[3] This ultimately accounts for the anti-proliferative effects of this compound observed in vitro and in vivo.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay | Reference |
| ALKBH5 IC50 | 2.97 µM | Fluorescence Polarization (FP) | [1][3] |
| ALKBH5 Binding Affinity (KD) | 6.62 µM | Not Specified | [1] |
Table 1: In Vitro Enzymatic Activity of this compound
| Cell Line | IC50 | Assay | Reference |
| MOLM-13 | 0.45 µM | Cell Proliferation | [1] |
| MV4-11 | 1.2 µM | Cell Proliferation | [1] |
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Model | Treatment | Outcome | Reference |
| MV4-11 Xenograft | 10 mg/kg, i.p. | Significant tumor growth inhibition | [1] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition
This assay is used to determine the in vitro inhibitory activity of this compound on the ALKBH5 enzyme.
-
Principle: The assay measures the change in the polarization of fluorescently labeled m6A-containing single-stranded DNA (ssDNA) upon binding to the ALKBH5 protein. Inhibitors that disrupt this binding will result in a decrease in fluorescence polarization.
-
Protocol:
-
Reactions are typically performed in a 384-well plate format.
-
A reaction mixture is prepared containing recombinant human ALKBH5 protein and a fluorescently labeled m6A-ssDNA probe in an appropriate assay buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
This assay is used to assess the anti-proliferative effect of this compound on AML cell lines.
-
Principle: Assays such as the MTT or CellTiter-Glo® assay are used to quantify the number of viable cells in culture based on metabolic activity.
-
Protocol (MTT Assay Example):
-
AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Western Blot Analysis
This technique is used to measure the protein levels of TACC3 and c-Myc in AML cells following treatment with this compound.
-
Protocol:
-
AML cells are treated with this compound or vehicle control for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for TACC3, c-Myc, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software.
-
m6A RNA Methylation Quantification
This assay measures the global levels of m6A in total RNA isolated from AML cells.
-
Principle: An ELISA-like colorimetric or fluorometric assay is used to detect and quantify m6A in total RNA.
-
Protocol (Colorimetric Example):
-
Total RNA is extracted from this compound-treated and control AML cells.
-
A specific amount of total RNA is bound to the wells of a microplate.
-
The m6A is detected using a capture antibody and a detection antibody, both specific for m6A.
-
The signal is amplified and quantified by measuring the absorbance at a specific wavelength.
-
The amount of m6A is determined by comparing the sample readings to a standard curve.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the mRNA expression levels of TACC3 and c-Myc.
-
Protocol:
-
Total RNA is extracted from AML cells treated with this compound or vehicle control.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using a real-time PCR system with specific primers for TACC3, c-Myc, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative mRNA expression is calculated using the ΔΔCt method.
-
AML Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
-
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).
-
Once tumors are established or leukemic engraftment is confirmed, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: this compound mechanism of action in AML cells.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising, targeted therapeutic strategy for AML by selectively inhibiting the m6A demethylase ALKBH5. Its mechanism of action, centered on the hypermethylation and subsequent degradation of key oncogenic transcripts like TACC3 and c-Myc, provides a clear rationale for its anti-leukemic effects. The preclinical data summarized in this guide support the continued investigation of this compound and the broader concept of targeting RNA epigenetics for the treatment of AML.
References
DDO-2728: A Selective ALKBH5 Inhibitor Modulating m6A RNA Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to m6A Modification and its Key Players
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3] This dynamic and reversible process is regulated by a set of proteins: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins).[3][4][5]
The "writer" complex, primarily composed of METTL3 and METTL14, installs the m6A mark.[4][6] Conversely, the "erasers," FTO and ALKBH5, remove this modification.[1][7] The biological effects of m6A are mediated by "reader" proteins, such as the YTH domain-containing family, which recognize the m6A mark and influence the fate of the target mRNA.[8][9] Dysregulation of m6A modification has been implicated in the pathogenesis of various diseases, including cancer.[1][7]
DDO-2728: A Potent and Selective ALKBH5 Inhibitor
This compound has emerged as a significant chemical probe for studying the biological functions of ALKBH5 and as a potential therapeutic agent. It is a selective, 2-oxoglutarate (2-OG)-independent inhibitor of the m6A demethylase ALKBH5.[10] Unlike many demethylase inhibitors that target the 2-OG cofactor binding site, this compound functions by directly binding to ALKBH5 and occupying the m6A-binding pocket.[8][10] This specificity is highlighted by its lack of inhibitory activity against FTO and ALKBH3.[10]
Mechanism of Action
The primary function of this compound is to inhibit the demethylase activity of ALKBH5. By doing so, it leads to an increase in the overall levels of m6A methylation on mRNA.[10][11] This altered m6A landscape subsequently affects the expression of key oncogenes. Specifically, this compound has been shown to target the ALKBH5-TACC3 signaling axis, leading to a significant reduction in the mRNA and protein levels of TACC3 and the proto-oncogene c-Myc.[10] The decrease in TACC3 mRNA is attributed to a reduced half-life, a direct consequence of the sustained m6A modification.[11]
Cellular and In Vivo Effects of this compound
The inhibition of ALKBH5 by this compound triggers a cascade of anti-cancer effects, particularly in the context of Acute Myeloid Leukemia (AML).
-
Antiproliferative Activity: this compound exhibits potent antiproliferative activity against AML cell lines, such as MOLM-13 and MV4-11.[10][11]
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the G1/M phase in AML cells.[11]
-
Induction of Apoptosis: The compound effectively induces apoptosis in a concentration-dependent manner in AML cells.[11]
-
Tumor Growth Suppression: In vivo studies using xenograft models have demonstrated that this compound significantly inhibits tumor growth with a favorable safety profile.[10][11]
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| ALKBH5 IC50 | FP Assay | 2.97 µM | [10][11] |
| ALKBH5 Binding Affinity (KD) | Direct Binding Assay | 6.62 µM | [10] |
| Antiproliferation IC50 (72h) | MOLM-13 | 0.45 µM | [10][11] |
| MV4-11 | 1.2 µM | [10][11] | |
| In Vivo Tumor Inhibition | MV4-11 Xenograft | Significant at 10 mg/kg (i.p.) | [10][11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in m6A modification.
Caption: Key experimental workflow for evaluating this compound.
Key Experimental Protocols
1. Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition
-
Principle: This assay measures the change in polarization of fluorescently labeled m6A-containing RNA probes upon binding to ALKBH5. Inhibition of this binding by this compound results in a decrease in fluorescence polarization.
-
Methodology:
-
A reaction mixture is prepared containing recombinant human ALKBH5 protein, a fluorescein-labeled m6A-containing RNA oligonucleotide, and a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Varying concentrations of this compound are added to the reaction mixture.
-
The mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
2. Cell Proliferation Assay
-
Principle: This assay quantifies the number of viable cells after treatment with this compound to determine its antiproliferative effects.
-
Methodology (using CellTiter-Glo® as an example):
-
AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The IC50 value is determined from the dose-response curve.
-
3. m6A Dot Blot Assay
-
Principle: This is a semi-quantitative method to assess global m6A levels in total RNA.
-
Methodology:
-
Total RNA is extracted from cells treated with either DMSO (control) or this compound.
-
Serial dilutions of the RNA samples are spotted onto a nitrocellulose or nylon membrane and cross-linked using UV radiation.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to m6A.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To ensure equal loading, the membrane can be stained with methylene blue. The intensity of the dots is quantified to compare relative m6A levels.
-
4. In Vivo Xenograft Model
-
Principle: This model assesses the anti-tumor efficacy and safety of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human AML cells (e.g., MV4-11).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered (e.g., daily intraperitoneal injection at a specified dose like 10 mg/kg) for a defined period (e.g., 14 days).
-
Tumor volume is measured regularly using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Major organs can be collected for histological analysis (e.g., H&E staining) to assess for any treatment-related toxicity.
-
Conclusion and Future Directions
This compound is a valuable tool for dissecting the role of ALKBH5 in m6A-mediated gene regulation and has shown significant promise as a potential therapeutic agent for AML. Its selective, 2-OG-independent mechanism of action provides a clear advantage for targeted therapy. Future research should focus on further elucidating the full spectrum of ALKBH5 targets affected by this compound, exploring its efficacy in other cancer types where ALKBH5 is overexpressed, and advancing its development through preclinical and clinical trials. The continued investigation of compounds like this compound will undoubtedly deepen our understanding of epitranscriptomics and pave the way for novel cancer therapies.
References
- 1. m6A modification: a new avenue for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of m6A modification in the biological functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Search of a Function for the N6-Methyladenosine in Epitranscriptome, Autophagy and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Biological Function, Mechanism, and Clinical Significance of m6A RNA Modifications in Head and Neck Carcinoma: A Systematic Review [frontiersin.org]
- 10. This compound | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
DDO-2728: A Technical Guide to a Selective ALKBH5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-2728 is a novel, selective small-molecule inhibitor of AlkB homolog 5 (ALKBH5), an Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase. The m6A modification is the most abundant internal modification in eukaryotic mRNA and plays a critical role in the regulation of gene expression. Dysregulation of ALKBH5 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). This compound presents a valuable chemical probe for elucidating the biological functions of ALKBH5 and a potential therapeutic agent for ALKBH5-driven malignancies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound selectively inhibits the demethylase activity of ALKBH5, leading to an increase in the global levels of m6A methylation in RNA.[1] This hypermethylation state alters the stability and translation of target mRNAs, ultimately inducing anti-tumor effects. A key target of the ALKBH5-mediated regulation is the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). By inhibiting ALKBH5, this compound increases the m6A modification of TACC3 mRNA, which leads to its destabilization and reduced protein expression.[1] The downregulation of TACC3, along with other oncogenic factors like c-Myc, contributes to cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.
| Parameter | Value | Assay Type | Notes |
| IC50 for ALKBH5 | 2.97 µM | Fluorescence Polarization | Selective over FTO and ALKBH3. |
| Binding Affinity (Kd) for ALKBH5 | 6.62 µM | N/A | Does not bind to FTO. |
Table 1: Biochemical Activity of this compound
| Cell Line | IC50 (Cell Proliferation) | Assay Duration |
| MOLM-13 | 0.45 µM | 72 h |
| MV4-11 | 1.2 µM | 72 h |
| HEK293 | Weak toxicity | 72 h |
| HUVEC | Weak toxicity | 72 h |
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | Treatment | Effect |
| MOLM-13 | 20 µM this compound for 48 h | Significant G1/M phase cell cycle arrest. |
| MV4-11 | 20 µM this compound for 48 h | Significant G1/M phase cell cycle arrest. |
| MOLM-13 | 5 and 10 µM this compound for 48 h | Concentration-dependent apoptosis. |
| MV4-11 | 5 and 10 µM this compound for 48 h | Concentration-dependent apoptosis. |
Table 3: Cellular Effects of this compound [1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ALKBH5.
-
Principle: The assay measures the change in polarization of a fluorescently labeled RNA probe upon binding to the ALKBH5 protein. Inhibitors that displace the probe will cause a decrease in fluorescence polarization.
-
Reagents:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled m6A-containing RNA probe
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
-
Procedure:
-
Prepare a reaction mixture containing ALKBH5 protein and the fluorescently labeled RNA probe in the assay buffer.
-
Add serial dilutions of this compound to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 value using a suitable software.
-
Cell Proliferation (MTT) Assay
This assay is used to assess the anti-proliferative effect of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Reagents:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01-100 µM) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
-
Reagents:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
-
Procedure:
-
Treat cells with this compound (e.g., 5 and 10 µM) for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to determine the effect of this compound on cell cycle distribution.
-
Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Reagents:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
-
Procedure:
-
Treat cells with this compound (e.g., 20 µM) for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows.
Caption: this compound inhibits ALKBH5, leading to increased m6A methylation and subsequent anti-tumor effects.
References
The role of DDO-2728 in epitranscriptomics
An in-depth analysis of current scientific literature reveals no public information on a compound or protein designated "DDO-2728" in the context of epitranscriptomics. This designation may be part of an internal, unpublished library, a hypothetical molecule, or a typographical error.
To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on a well-characterized and publicly documented molecule relevant to epitranscriptomics: STM2457 , a first-in-class, potent, and selective catalytic inhibitor of the METTL3-METTL14 N6-methyladenosine (m⁶A) methyltransferase complex.[1][2] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the m⁶A writer complex.
Introduction to STM2457
STM2457 is a small molecule inhibitor that targets METTL3, the catalytic subunit of the primary m⁶A methyltransferase complex in mammalian cells.[1][2] N6-methyladenosine (m⁶A) is the most abundant internal modification on messenger RNA (mRNA) and plays a critical role in regulating RNA metabolism, including splicing, stability, translation, and localization.[1] The METTL3 enzyme has been identified as a key dependency in various cancers, particularly Acute Myeloid Leukemia (AML), where it promotes the translation of oncogenic transcripts.[1][2][3]
STM2457 was developed through optimization of a high-throughput screening hit and functions as an S-adenosyl methionine (SAM)-competitive inhibitor.[1][4] By binding to the METTL3 active site, it prevents the transfer of a methyl group from SAM to adenosine residues on RNA, leading to a global reduction of m⁶A levels on target transcripts.[1] This inhibitory action has been shown to induce differentiation and apoptosis in AML cells and impair leukemia progression in preclinical models, establishing METTL3 as a viable therapeutic target.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for STM2457's activity and efficacy from published studies.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | Value | Assay/Context | Source |
| Biochemical IC₅₀ | 16.9 nM | METTL3/METTL14 RF/MS methyltransferase assay | [1][6][7] |
| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) vs. METTL3/14 | [1][7][8] |
| Cellular m⁶A IC₅₀ | ~500 nM | m⁶A quantification on poly-A+ RNA (MOLM-13 cells) | [1] |
| Cellular Proliferation IC₅₀ | 3.5 µM | MOLM-13 AML cells | [4] |
| Cellular Target Engagement IC₅₀ | 4.8 µM | Cellular Thermal Shift Assay (CETSA) | [4] |
| Selectivity | >1,000-fold | vs. a panel of 45 other methyltransferases | [1][8] |
Table 2: Cellular Effects in AML Cell Lines
| Cell Line | Proliferation IC₅₀ (µM) | Source |
| MOLM-13 | 3.5 | [4][9] |
| MV4-11 | 5.8 | [9] |
| THP-1 | 10.2 | [9] |
| OCI-AML3 | 11.5 | [9] |
| MONO-MAC-6 | 12.1 | [9] |
Signaling Pathways and Mechanism of Action
STM2457 exerts its anti-leukemic effects by inhibiting the catalytic activity of METTL3, which leads to a downstream cascade affecting protein translation and cellular fate.
Core Mechanism of Action
Inhibition of the METTL3/14 complex by STM2457 reduces m⁶A deposition on the mRNA of key leukemogenic proteins, such as MYC, BRD4, and SP1.[1][10] The loss of m⁶A marks on these transcripts leads to ribosomal stalling and reduced translational efficiency.[1] This selective decrease in the protein levels of critical oncogenes, without altering their mRNA transcript levels, pushes AML cells towards differentiation and apoptosis.[1][3]
Caption: STM2457 inhibits the METTL3-METTL14 complex, blocking mRNA methylation.
MCL1 Regulation Pathway
Recent studies have elucidated a more specific pathway involving the anti-apoptotic protein MCL1. STM2457 treatment enhances the expression of the E3 ubiquitin ligase FBXW7. This effect is mediated through the m⁶A reader protein YTHDF2. The upregulation of FBXW7 leads to the degradation of MCL1 protein, sensitizing AML cells to apoptosis and overcoming resistance to other therapies like Venetoclax.[11]
Caption: STM2457 enhances apoptosis via the METTL3-YTHDF2-FBXW7-MCL1 axis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on descriptions in the cited literature and serve as a guide for study replication.[1][12][13]
METTL3/METTL14 In Vitro Enzymatic Assay (RF/MS-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the METTL3/14 complex.
Methodology:
-
Enzyme Preparation: Use purified, full-length recombinant His-tagged METTL3 co-expressed with FLAG-tagged METTL14.[1]
-
Reaction Mixture: Prepare reactions in a 384-well plate with a final volume of 20 µL. Each reaction should contain:
-
20 mM Tris-HCl, pH 7.6
-
1 mM DTT
-
0.01% Tween-20
-
METTL3/14 enzyme complex (e.g., 5 nM)
-
SAM (e.g., at Km concentration)
-
RNA oligonucleotide substrate containing a consensus methylation sequence.
-
Serial dilutions of STM2457 or control compound (dissolved in DMSO).
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 0.5% formic acid).
-
Detection: Analyze the samples using a RapidFire Mass Spectrometry (RF/MS) system to quantify the formation of the methylated RNA substrate and the unmethylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the dose-response curve and fit using a four-parameter logistic equation to determine the IC₅₀ value.[1][14]
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding kinetics and affinity (Kd) of STM2457 to the METTL3/14 complex.
Methodology:
-
Chip Preparation: Immobilize the purified METTL3/14 protein complex onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare serial dilutions of STM2457 in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the STM2457 dilutions over the sensor chip surface at a constant flow rate. Measure the change in response units (RU) over time to monitor association and dissociation.
-
Regeneration: After each cycle, regenerate the sensor surface using a regeneration solution (e.g., a low pH glycine solution) to remove bound analyte.
-
Competition Assay (Optional): To confirm the binding mode, perform the binding measurement with STM2457 in a running buffer that is pre-saturated with a high concentration of SAM. A reduction in binding indicates a SAM-competitive mechanism.[1]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).[1]
Cellular m⁶A Quantification
Objective: To measure the effect of STM2457 on total m⁶A levels in cellular RNA.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MOLM-13) and treat with a dose range of STM2457 or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).[1]
-
RNA Isolation: Isolate total RNA from the cells, followed by enrichment for poly-A+ RNA (mRNA) using oligo(dT)-magnetic beads.
-
Quantification: Determine the m⁶A levels using one of the following methods:
-
LC-MS/MS: Digest the mRNA to single nucleosides and analyze via liquid chromatography-tandem mass spectrometry to quantify the ratio of m⁶A to adenosine (A). This is the gold standard for accuracy.[15]
-
m⁶A Dot Blot: Denature the RNA and spot serial dilutions onto a nylon membrane. Probe the membrane with a specific anti-m⁶A antibody, followed by a secondary antibody conjugated to HRP for chemiluminescent detection. Use methylene blue staining as a loading control.[16]
-
-
Data Analysis: For LC-MS/MS, calculate the m⁶A/A ratio. For dot blot, quantify spot intensity using densitometry. Normalize the m⁶A signal to the loading control and calculate the percent reduction relative to the vehicle-treated sample.[1]
Experimental Workflow Diagram
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. | BioWorld [bioworld.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe STM2457 | Chemical Probes Portal [chemicalprobes.org]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. STM2457 Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 11. ashpublications.org [ashpublications.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Effects of DDO-2728: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of DDO-2728, a selective inhibitor of the mRNA m⁶A demethylase AlkB homologue 5 (ALKBH5). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action and potential therapeutic applications of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Findings at a Glance
This compound is a potent and selective, 2-OG independent inhibitor of ALKBH5.[1] It has been shown to exert its biological effects by increasing N⁶-methyladenosine (m⁶A) levels in mRNA, leading to anti-proliferative effects in acute myeloid leukemia (AML) cells.[1][2] The primary mechanism involves the induction of apoptosis and cell cycle arrest.[2][3] this compound targets the ALKBH5-TACC3 signaling axis, resulting in the downregulation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the proto-oncogene c-Myc.[1][3] In vivo studies have demonstrated the efficacy of this compound in suppressing tumor growth in AML xenograft models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound.
| Parameter | Value | Assay Type | Notes |
| ALKBH5 IC₅₀ | 2.97 µM | Fluorescence Polarization (FP) | This compound is a selective inhibitor and does not inhibit FTO (ALKBH9) and ALKBH3.[1] |
| ALKBH5 K_D_ | 6.62 µM | Direct Binding Assay | Indicates direct binding to ALKBH5, but not FTO.[1] Does not bind to the 2-OG pocket.[1] |
Table 1: Biochemical Activity of this compound against ALKBH5.
| Cell Line | IC₅₀ (72h) | Assay Type |
| MOLM-13 (AML) | 0.45 µM | Cell Viability Assay |
| MV4-11 (AML) | 1.2 µM | Cell Viability Assay |
| HEK293 | Weak Toxicity | Cell Viability Assay |
| HUVECs | Weak Toxicity | Cell Viability Assay |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines. [2]
| Parameter | Observation | Cell Lines | Treatment |
| m⁶A Methylation | Increased levels | MOLM-13, MV4-11, HEK293 | 0-40 µM, 48h |
| Cell Cycle | G1/M Phase Arrest | MOLM-13, MV4-11 | 20 µM, 48h |
| Apoptosis | Concentration-dependent induction | MOLM-13, MV4-11 | 5, 10 µM, 48h |
| TACC3 mRNA Half-life | Decreased | MOLM-13, MV4-11 | 20 µM, 24h |
| TACC3 & c-Myc Levels | Reduced (mRNA & Protein) | MOLM-13, MV4-11 | 0-10 µM, 48h |
Table 3: Cellular Effects of this compound. [2]
| Model | Treatment | Outcome |
| MV4-11 Xenograft | 10 mg/kg, i.p. | Significant tumor growth inhibition |
Table 4: In Vivo Efficacy of this compound. [1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition
This protocol outlines a competitive binding assay to determine the IC₅₀ of this compound against ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled m⁶A-containing RNA probe
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound compound
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the microplate, add the ALKBH5 protein to a final concentration optimized for a stable FP signal.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add the fluorescently labeled m⁶A-containing RNA probe to all wells at a concentration optimized for a stable and robust signal.
-
Incubate for an additional period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the percent inhibition for each this compound concentration relative to the controls (no inhibitor and no enzyme).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the Fluorescence Polarization (FP) Assay.
Cell Viability Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on AML cell lines such as MOLM-13 and MV4-11. Assays like CellTiter-Glo® (Promega) or MTS assays are commonly used.[4]
Materials:
-
MOLM-13 and MV4-11 cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
96-well, clear-bottom, black- or white-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or microplate reader
Procedure:
-
Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the cell viability against the log of the this compound concentration.
Caption: Workflow for the Cell Viability Assay.
Western Blot Analysis of TACC3 and c-Myc
This protocol details the procedure for detecting changes in TACC3 and c-Myc protein levels in AML cells following treatment with this compound.
Materials:
-
MOLM-13 and MV4-11 cells
-
This compound compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TACC3, anti-c-Myc, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MOLM-13 or MV4-11 cells with various concentrations of this compound or vehicle for 48 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TACC3, c-Myc, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Caption: Workflow for Western Blot Analysis.
MV4-11 Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous MV4-11 xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV4-11 cells
-
Matrigel
-
This compound compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MV4-11 cells mixed with Matrigel into the flank of each mouse.[5]
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups according to a predetermined schedule (e.g., daily).
-
Measure tumor volume with calipers twice weekly and record the body weight of the mice.[5]
-
Continue the treatment for a specified duration (e.g., 2-4 weeks).[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Evaluate the anti-tumor efficacy of this compound by comparing the tumor growth in the treated group to the control group.
Caption: Workflow for the MV4-11 Xenograft Mouse Model.
Signaling Pathway
This compound exerts its anti-leukemic effects by targeting the ALKBH5-mediated m⁶A demethylation pathway. Inhibition of ALKBH5 leads to an accumulation of m⁶A modifications on target mRNAs, including that of TACC3. This increased methylation is thought to decrease the stability of the TACC3 mRNA, leading to reduced TACC3 protein levels. The downregulation of TACC3, in turn, affects the expression of downstream targets, including the key oncogene c-Myc, ultimately resulting in cell cycle arrest and apoptosis.
References
DDO-2728: A Comprehensive Technical Guide on its Mechanism of Action and Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-2728 is a selective, 2-oxoglutarate (2-OG) independent inhibitor of the N6-methyladenosine (m6A) RNA demethylase AlkB homologue 5 (ALKBH5). By inhibiting ALKBH5, this compound leads to an increase in m6A methylation levels within messenger RNA (mRNA), which in turn post-transcriptionally regulates the expression of key oncogenes. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, its impact on gene expression with a focus on acute myeloid leukemia (AML), comprehensive experimental protocols, and quantitative data analysis.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in various biological processes, including RNA stability, splicing, and translation. The dynamic regulation of m6A is maintained by a balance between m6A methyltransferases ("writers") and demethylases ("erasers"). ALKBH5 is a key m6A demethylase that has been implicated in the progression of several cancers, including acute myeloid leukemia (AML). Its inhibition presents a promising therapeutic strategy. This compound has emerged as a potent and selective small molecule inhibitor of ALKBH5, demonstrating significant anti-proliferative and pro-apoptotic effects in AML cell lines. This guide explores the molecular mechanisms underlying the therapeutic potential of this compound.
Mechanism of Action
This compound functions as a selective inhibitor of ALKBH5, an enzyme responsible for removing the m6A modification from mRNA.[1][2] Unlike some other ALKBH family members, this compound's inhibitory action is independent of 2-oxoglutarate.[1] It directly binds to ALKBH5, preventing it from demethylating its target mRNAs.[1] This leads to a global increase in m6A methylation levels within the cell.[2] The elevated m6A marks on specific transcripts, particularly those of oncogenes like TACC3 and c-Myc, result in their destabilization and reduced protein expression.[1][2] This targeted downregulation of key cancer-driving genes ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2]
Signaling Pathway
Caption: this compound inhibits ALKBH5, leading to increased m6A methylation and subsequent downregulation of TACC3 and c-Myc, resulting in cell cycle arrest and apoptosis.
Impact on Gene Expression
The primary impact of this compound on gene expression is the post-transcriptional downregulation of ALKBH5 targets. By increasing m6A methylation, this compound effectively reduces the stability of mRNAs for key oncogenes. In AML cells, this compound has been shown to significantly decrease the abundance of TACC3 and c-Myc mRNA and their corresponding proteins.[1][2] The reduction in the half-life of TACC3 mRNA has been experimentally observed.[2] This targeted approach disrupts critical pathways for cancer cell proliferation and survival.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value |
| IC50 | ALKBH5 (FP Assay) | 2.97 µM[1][2] |
| KD | ALKBH5 | 6.62 µM[1] |
| IC50 (Proliferation) | MOLM-13 (AML) | 0.45 µM[1][2] |
| IC50 (Proliferation) | MV4-11 (AML) | 1.2 µM[1][2] |
Table 2: Cellular Effects of this compound in AML Cell Lines
| Effect | Cell Line(s) | Concentration & Time | Result |
| m6A Methylation | MOLM-13, MV4-11 | 0-40 µM, 48 h | Concentration-dependent increase[2] |
| Cell Cycle Arrest | MOLM-13, MV4-11 | 20 µM, 48 h | Arrest at G1/M phase[2] |
| Apoptosis | MOLM-13, MV4-11 | 5, 10 µM, 48 h | Concentration-dependent induction[2] |
| mRNA Half-life | MOLM-13, MV4-11 | 20 µM, 24 h | Decreased TACC3 mRNA half-life[2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome |
| MV4-11 Xenograft | 10 mg/kg, i.p. | Significant tumor growth inhibition[1] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition
This protocol outlines a general procedure for determining the IC50 of this compound against ALKBH5.
-
Reagents:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled m6A-containing RNA probe
-
Assay buffer (e.g., Tris-HCl, NaCl, BSA)
-
This compound stock solution (in DMSO)
-
384-well, black, non-binding microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the microplate, add the ALKBH5 protein and the fluorescently labeled RNA probe.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
Calculate the percent inhibition for each this compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on AML cell lines.
-
Cell Lines: MOLM-13, MV4-11
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well, clear-bottom, white-walled microplates
-
-
Procedure:
-
Seed the AML cells into the 96-well plates at a predetermined density.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the log of the this compound concentration.
-
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution following this compound treatment.
-
Cell Lines: MOLM-13, MV4-11
-
Reagents:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat the AML cells with this compound (e.g., 20 µM) or DMSO for 48 hours.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V and PI staining.
-
Cell Lines: MOLM-13, MV4-11
-
Reagents:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
-
Procedure:
-
Treat the AML cells with varying concentrations of this compound (e.g., 5 µM, 10 µM) or DMSO for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
-
In Vivo Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cell Line: MV4-11
-
Reagents:
-
MV4-11 cells in a suitable injection vehicle (e.g., PBS and Matrigel)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
-
Procedure:
-
Subcutaneously inject MV4-11 cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Compare the tumor growth between the this compound treated and vehicle control groups.
-
Experimental Workflow
Caption: A summary of the experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers driven by aberrant m6A RNA methylation. Its selective inhibition of ALKBH5 leads to the destabilization of key oncogenic transcripts, such as TACC3 and c-Myc, resulting in potent anti-tumor effects in preclinical models of AML. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other ALKBH5 inhibitors. Further investigation into the broader range of ALKBH5 targets and the potential for combination therapies will be crucial in translating the promise of this compound into clinical applications.
References
Understanding the Pharmacokinetics of DDO-2728: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-2728 is a selective inhibitor of the N6-methyladenosine (m6A) demethylase AlkB homologue 5 (ALKBH5). By inhibiting ALKBH5, this compound leads to an increase in m6A modifications on mRNA, which in turn induces apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, its mechanism of action, and detailed methodologies for key experimental procedures. While in-depth absorption, distribution, metabolism, and excretion (ADME) data for this compound is limited in publicly accessible literature, this guide consolidates the existing knowledge to support further research and development.
Mechanism of Action
This compound functions as a selective, 2-OG independent inhibitor of ALKBH5, a key enzyme in RNA epigenetics.[1] The primary mechanism involves the inhibition of the demethylation of N6-methyladenosine (m6A) on messenger RNA (mRNA). This leads to an accumulation of m6A marks on target transcripts, which can affect mRNA stability, translation, and splicing. In the context of cancer, the inhibition of ALKBH5 by this compound has been shown to suppress tumor growth.[2][3]
The proposed signaling pathway for this compound's anti-tumor activity is depicted below:
Caption: Signaling pathway of this compound.
Pharmacokinetics
The available pharmacokinetic data for this compound is derived from preclinical studies in rats. This data provides initial insights into the compound's half-life and peak plasma concentrations following intravenous and intraperitoneal administration.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in rats.
| Parameter | Intravenous (2 mg/kg) | Intraperitoneal (10 mg/kg) |
| T1/2 (min) | 36.7 ± 3.2 | 148.3 ± 4.6 |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
Data sourced from MedChemExpress.[2]
Note: While the source mentions Cmax, the specific values are not provided in the publicly available information. Further detailed studies are required to establish a complete pharmacokinetic profile, including oral bioavailability, tissue distribution, metabolism, and excretion pathways.
In Vivo Efficacy
This compound has demonstrated anti-tumor efficacy in a preclinical xenograft model.
Xenograft Study in Nude Mice
In a study involving MV4-11 xenograft nude mice, daily intraperitoneal administration of this compound at doses of 10-40 mg/kg for 14 days effectively inhibited tumor growth.[2] The treatment was reported to have a favorable safety profile, with no significant changes in the weight of the mice or their main organs.[2]
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the evaluation of this compound.
In Vivo Pharmacokinetic Study
The following workflow illustrates a typical experimental design for a preclinical pharmacokinetic study.
Caption: General workflow for a preclinical pharmacokinetic study.
Methodology:
-
Animal Models: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.
-
Administration: this compound is administered via the desired route (e.g., intravenous bolus or intraperitoneal injection) at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from a cannulated vein (e.g., jugular vein).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC).
In Vivo Xenograft Study
The following diagram outlines the typical workflow for an in vivo xenograft efficacy study.
Caption: Workflow for an in vivo xenograft efficacy study.
Methodology:
-
Cell Culture: Human cancer cells (e.g., MV4-11) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Treatment: this compound is administered to the treatment group at a specified dose and schedule (e.g., daily intraperitoneal injections). The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis.
ALKBH5 Inhibition Assay (Fluorescence Polarization)
The inhibitory activity of this compound against ALKBH5 can be determined using a fluorescence polarization (FP) assay.
Principle: The assay measures the change in the polarization of fluorescently labeled RNA substrate upon binding to the ALKBH5 enzyme. Small, unbound fluorescent molecules rotate rapidly, resulting in low polarization. When bound to the larger ALKBH5 enzyme, the rotation slows, leading to an increase in polarization. Inhibitors that prevent this binding will result in a lower polarization signal.
General Protocol:
-
Reagents:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled m6A-containing RNA probe
-
Assay buffer
-
This compound at various concentrations
-
-
Procedure:
-
ALKBH5 protein is incubated with varying concentrations of this compound in an assay plate.
-
The fluorescently labeled RNA probe is added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
-
Data Analysis:
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of ALKBH5 activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a promising selective ALKBH5 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. The currently available pharmacokinetic data in rats provides a preliminary understanding of its in vivo behavior. However, a comprehensive ADME profile is essential for its further development. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound. Further research is warranted to explore its full therapeutic potential.
References
The Discovery and Development of DDO-2728: A Selective ALKBH5 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of DDO-2728, a novel and selective small-molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. This document is intended for researchers, scientists, and drug development professionals interested in the fields of epigenetics, oncology, and the development of targeted cancer therapies.
Introduction: Targeting RNA Epigenetics in Cancer
N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic messenger RNA (mRNA) and plays a crucial role in post-transcriptual gene regulation. The reversible nature of m6A methylation, governed by methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers"), has established it as a key player in RNA epigenetics. Dysregulation of m6A homeostasis has been implicated in the pathogenesis of various diseases, including cancer.
AlkB homolog 5 (ALKBH5) is one of two known mammalian m6A demethylases, acting as an "eraser" to remove methyl groups from mRNA. Its overexpression has been linked to the progression of several cancers, including acute myeloid leukemia (AML), by modulating the stability and expression of oncogenic transcripts.[1] This has positioned ALKBH5 as a promising therapeutic target for the development of novel anti-cancer agents. This compound was identified through a structure-based virtual screening and subsequent optimization as a potent and selective inhibitor of ALKBH5.[2]
Discovery and Optimization of this compound
This compound was discovered through a meticulous process of virtual screening of a large compound library, followed by hit identification and lead optimization.[3] The initial screening aimed to identify compounds that could bind to the active site of ALKBH5. Promising hits were then synthesized and evaluated for their inhibitory activity against ALKBH5. Structure-activity relationship (SAR) studies were conducted to enhance potency and selectivity, culminating in the identification of this compound as a lead candidate.[3] this compound is a 2-oxoglutarate (2-OG) independent inhibitor, distinguishing it from many other dioxygenase inhibitors.[4]
Mechanism of Action
This compound exerts its anti-leukemic effects by selectively inhibiting the demethylase activity of ALKBH5.[2] This inhibition leads to an increase in the global levels of m6A methylation on mRNA within cancer cells.[5] The altered m6A landscape affects the stability and translation of key oncogenic transcripts, including those for TACC3 and c-Myc.[4] By destabilizing these critical mRNAs, this compound disrupts essential cellular processes in AML cells, leading to cell cycle arrest and apoptosis.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
| Parameter | Value | Assay | Reference |
| ALKBH5 IC50 | 2.97 µM | Fluorescence Polarization | [4] |
| FTO (ALKBH9) Inhibition | No inhibition | Fluorescence Polarization | [4] |
| ALKBH3 Inhibition | No inhibition | Fluorescence Polarization | [4] |
| ALKBH5 Binding KD | 6.62 µM | Direct Binding Assay | [4] |
| Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound |
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 0.45 µM | Cell Viability | [5] |
| MV4-11 | Acute Myeloid Leukemia | 1.2 µM | Cell Viability | [5] |
| HEK293 | Human Embryonic Kidney | Weak toxicity | Cell Viability | [5] |
| HUVEC | Human Umbilical Vein Endothelial | Weak toxicity | Cell Viability | [5] |
| Table 2: Cellular Antiproliferative Activity of this compound |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition
This assay is used to determine the in vitro inhibitory activity of compounds against the ALKBH5 enzyme.[7][8][9][10][11]
-
Principle: The assay measures the change in polarization of a fluorescently labeled RNA probe upon binding to the ALKBH5 protein. Small, unbound probes tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger ALKBH5 protein, the tumbling is slower, leading to an increase in polarization. Inhibitors that displace the probe from ALKBH5 will cause a decrease in polarization.
-
Materials:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled m6A-containing RNA probe
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, non-binding, black microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare a solution of ALKBH5 protein and the fluorescently labeled RNA probe in the assay buffer.
-
Dispense the protein-probe solution into the wells of the 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Cell Culture and Viability Assays
These assays are used to assess the antiproliferative effects of this compound on cancer cell lines.[12][13]
-
Cell Lines and Culture Conditions:
-
MOLM-13 and MV4-11 (human acute myeloid leukemia cell lines) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Assay (e.g., using CellTiter-Glo®):
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to attach or stabilize for 24 hours.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of AML cells.[14][15][16][17]
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat MOLM-13 or MV4-11 cells with this compound (e.g., at its IC50 concentration) or vehicle for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store them at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay
This assay is used to quantify the induction of apoptosis in AML cells following treatment with this compound.[18][19][20][21][22][23]
-
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol:
-
Treat MOLM-13 or MV4-11 cells with this compound or vehicle for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[24][25][26][27][28]
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), 4-6 weeks old.
-
Cell Line: MV4-11 human AML cells.
-
Protocol:
-
Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 106 cells in PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control to the mice daily for a specified duration (e.g., 14 days).[4]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the this compound-treated group to the vehicle-treated group.
-
Visualizations of Experimental Workflows and Logical Relationships
Conclusion
This compound represents a significant advancement in the development of targeted therapies for acute myeloid leukemia. As a selective, 2-OG independent inhibitor of ALKBH5, it demonstrates a clear mechanism of action involving the modulation of m6A RNA methylation, leading to potent anti-leukemic activity both in vitro and in vivo. The favorable safety profile observed in preclinical models further supports its potential for clinical development. This technical guide provides a comprehensive resource for the scientific community, detailing the discovery, mechanism, and preclinical evaluation of this compound, and underscores the therapeutic promise of targeting RNA epigenetic pathways in cancer. Further investigation into the clinical efficacy of this compound and other ALKBH5 inhibitors is warranted.
References
- 1. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. ubiqbio.com [ubiqbio.com]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. AddexBio Product Detail - MOLM-13 Cells [addexbio.com]
- 13. db-thueringen.de [db-thueringen.de]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 21. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 23. scispace.com [scispace.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. altogenlabs.com [altogenlabs.com]
- 28. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DDO-2728 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-2728 is a selective inhibitor of the N6-methyladenosine (m6A) demethylase AlkB homologue 5 (ALKBH5).[1] By inhibiting ALKBH5, this compound leads to an increase in m6A methylation levels in cellular mRNA, which can modulate gene expression and affect various cellular processes.[1] Notably, this compound targets the ALKBH5-TACC3 signaling axis, resulting in the downregulation of Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and the proto-oncogene c-Myc at both the mRNA and protein levels. This activity profile makes this compound a compound of interest for cancer research, particularly in malignancies where ALKBH5 is overexpressed, such as in certain types of acute myeloid leukemia (AML).[2]
These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines, including methods for assessing cell viability, apoptosis, cell cycle progression, and the expression of key protein and mRNA targets.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity in relevant cancer cell lines.
| Parameter | MOLM-13 (AML) | MV4-11 (AML) | Reference |
| IC50 (72h) | 0.45 µM | 1.2 µM | [1] |
| Apoptosis Induction | 5, 10 µM (48h) | 5, 10 µM (48h) | [1] |
| Cell Cycle Arrest (G1/M) | 20 µM (48h) | 20 µM (48h) | [1] |
Table 1: Summary of this compound in vitro activity in AML cell lines.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the cellular effects of this compound.
Caption: General experimental workflow for this compound characterization.
Signaling Pathway Diagram
This compound inhibits ALKBH5, leading to downstream effects on TACC3 and c-Myc.
Caption: this compound mechanism of action via the ALKBH5-TACC3 axis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.[4][5][6][7]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with this compound (e.g., 5 and 10 µM) or vehicle for 48 hours.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[8]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Seed cells and treat with this compound (e.g., 20 µM) or vehicle for 48 hours.
-
Harvest approximately 1 x 10^6 cells.
-
Wash cells with PBS and centrifuge.
-
Resuspend the pellet in 400 µL of PBS.[8]
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]
-
Incubate on ice for at least 30 minutes.[8]
-
-
Staining:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[8]
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Western Blot Analysis of TACC3 and c-Myc
This protocol is for detecting changes in the protein expression of TACC3 and c-Myc following treatment with this compound.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TACC3, anti-c-Myc, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for TACC3 and c-Myc mRNA
This protocol is for quantifying the mRNA expression levels of TACC3 and c-Myc.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for TACC3, c-Myc, and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound for the desired time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes (TACC3 and c-Myc) normalized to the reference gene using the ΔΔCt method.
-
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
DDO-2728 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-2728 is a potent and selective small molecule inhibitor of AlkB homologue 5 (ALKBH5), an RNA demethylase that plays a critical role in the regulation of N6-methyladenosine (m6A) RNA modification.[1][2][3] By inhibiting ALKBH5, this compound increases the overall levels of m6A methylation on messenger RNA (mRNA), leading to altered mRNA stability and translation of key oncogenes. This mechanism ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in preclinical models of various cancers, including acute myeloid leukemia (AML) and glioblastoma.[1][4][5] These application notes provide detailed protocols for the in vivo administration of this compound, summarize key experimental data, and illustrate its mechanism of action.
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing | Administration Route | Study Duration | Key Findings | Reference |
| Nude Mice | MV4-11 Xenograft (AML) | 10-40 mg/kg | Intraperitoneal (i.p.), daily | 14 days | Significant inhibition of tumor growth, even at 10 mg/kg. Favorable safety profile with no significant changes in body weight or organ damage observed. | [1] |
| Mice | U251 Xenograft (Glioblastoma) | 20 mg/kg | Intraperitoneal (i.p.) | 3 consecutive weeks | Reduced tumor growth and proliferation. | [5] |
| Mice | Form-Deprived Myopia Model | 2.5 mM | Intravitreal Injection | 15 days | Attenuated myopia progression and retinal thinning. | [6] |
In Vitro Activity of this compound
| Parameter | Cell Lines | Value |
| ALKBH5 IC50 | N/A | 2.97 µM |
| MOLM-13 IC50 | AML | 0.45 µM |
| MV4-11 IC50 | AML | 1.2 µM |
Experimental Protocols
Preparation of this compound for In Vivo Administration (Intraperitoneal Injection)
This protocol is based on formulations used in published preclinical studies. Researchers should optimize the formulation based on their specific experimental needs and animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline
-
-
For example, to prepare 1 ml of vehicle, mix 50 µl of DMSO, 400 µl of PEG300, 50 µl of Tween 80, and 500 µl of saline.
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Add the appropriate volume of the prepared vehicle to the this compound powder.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitation. The final solution should be clear.
-
It is recommended to prepare the dosing solution fresh on the day of administration.
-
Example Calculation for a 10 mg/kg Dose:
-
For a 20 g mouse, the required dose is 0.2 mg of this compound.
-
If the injection volume is 100 µl (0.1 ml), the required concentration of the dosing solution is 2 mg/ml.
-
To prepare 1 ml of a 2 mg/ml solution, weigh 2 mg of this compound and dissolve it in 1 ml of the prepared vehicle.
In Vivo Xenograft Tumor Model Protocol
This protocol provides a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., nude mice, SCID mice) are typically used for xenograft studies. The choice of strain may depend on the specific tumor cell line.
Procedure:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., MV4-11 for AML) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Administer this compound (prepared as described above) to the treatment group via intraperitoneal injection at the desired dose and schedule (e.g., 10-40 mg/kg, daily).
-
Administer an equal volume of the vehicle to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Safety and Toxicology Assessment:
-
While this compound has shown a favorable safety profile, it is crucial to monitor for any signs of toxicity.[1]
-
At the end of the study, major organs can be collected for histopathological analysis to assess for any treatment-related toxicities.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits ALKBH5, increasing m6A mRNA and reducing oncogene expression.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
References
- 1. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retinal ALKBH5 inhibition induces myopia protection through selective regulation of ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetics-targeted drugs: current paradigms and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis of TACC3 and c-Myc after DDO-2728 treatment
Application Note & Protocol
Topic: Western Blot Analysis of TACC3 and c-Myc Protein Levels Following DDO-2728 Treatment in Acute Myeloid Leukemia (AML) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the proto-oncogene c-Myc are critical regulators of cell cycle progression, proliferation, and apoptosis.[1][2] Their dysregulation is implicated in numerous human cancers, making them key targets for therapeutic development. This compound is a selective small molecule inhibitor of AlkB homologue 5 (ALKBH5), an RNA demethylase that removes N6-methyladenosine (m6A) from mRNA.[3][4][5][6] By inhibiting ALKBH5, this compound increases global m6A levels, leading to cell cycle arrest and apoptosis in cancer cells.[3] Notably, treatment with this compound has been shown to significantly reduce the abundance of both TACC3 and c-Myc at the mRNA and protein levels in AML cell lines such as MOLM-13 and MV4-11.[3][6] This application note provides a detailed protocol for performing Western blot analysis to quantify the reduction of TACC3 and c-Myc proteins in cultured cells after treatment with this compound.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound Action
This compound inhibits the m6A demethylase ALKBH5. This leads to increased m6A methylation on target mRNAs, including TACC3, reducing their stability and subsequent protein expression. The downstream reduction in TACC3, a known interactor and regulator of c-Myc, contributes to the destabilization and reduced expression of c-Myc, ultimately leading to cell cycle arrest and anti-tumor effects.[3][4][6][7]
Caption: Proposed mechanism of this compound targeting the ALKBH5/m6A/TACC3/c-Myc axis.
Western Blot Experimental Workflow
The overall workflow involves treating cultured cells with this compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect TACC3 and c-Myc.
Caption: Step-by-step workflow for Western blot analysis of protein expression.
Representative Data
Treatment of AML cells with this compound for 48 hours results in a dose-dependent decrease in the protein levels of both TACC3 and c-Myc, as quantified by Western blot densitometry and normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Quantitative Analysis of TACC3 and c-Myc Protein Levels Post-DDO-2728 Treatment
| Treatment Group | Concentration (µM) | Normalized TACC3 Level (Relative to Vehicle) | Normalized c-Myc Level (Relative to Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 2.5 | 0.65 | 0.70 |
| This compound | 5.0 | 0.40 | 0.42 |
| This compound | 10.0 | 0.15 | 0.20 |
Note: Data are representative. Actual values may vary based on cell line, experimental conditions, and antibody efficiency.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture human AML cell lines (e.g., MV4-11 or MOLM-13) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve final working concentrations (e.g., 0, 2.5, 5.0, and 10.0 µM). The final DMSO concentration should not exceed 0.1% in all wells.
-
Treatment: Replace the medium with the this compound-containing medium or vehicle control (DMSO) and incubate for 48 hours.[3]
Protocol 2: Protein Extraction and Quantification
-
Cell Harvest: After incubation, collect cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Lyse the cell pellet with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the soluble protein fraction.
-
Quantification: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's instructions.
Protocol 3: Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer (4X) to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 10-25 µg of total protein per lane onto an 8-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Destain the membrane and block with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle rocking in a solution of primary antibodies diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step (Step 6) three times.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the TACC3 and c-Myc bands to the corresponding loading control band for each sample.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. TACC3 enhances glycolysis in bladder cancer cells through inducing acetylation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TACC3 antibody (25697-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for m6A Quantification Using DDO-2728
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, nuclear export, stability, and translation. The dynamic and reversible nature of m6A modification is regulated by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). Dysregulation of m6A homeostasis has been implicated in the pathogenesis of numerous diseases, including cancer.
DDO-2728 is a potent and selective inhibitor of ALKBH5, a key m6A demethylase. Unlike other demethylase inhibitors that may also target the fat mass and obesity-associated protein (FTO), this compound exhibits high selectivity for ALKBH5, making it a valuable tool for studying the specific roles of this enzyme in cellular processes. By inhibiting ALKBH5, this compound leads to an increase in global m6A levels, which can induce cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.
These application notes provide detailed protocols for quantifying the this compound-mediated increase in global m6A levels in cultured cells using two common methods: an ELISA-based colorimetric assay and liquid chromatography-mass spectrometry (LC-MS).
Key Applications
-
Mechanism of Action Studies: Elucidate the downstream effects of ALKBH5 inhibition and increased m6A levels on gene expression and cellular signaling pathways.
-
Drug Discovery and Development: Screen for and characterize novel ALKBH5 inhibitors by quantifying their impact on cellular m6A levels.
-
Cancer Biology Research: Investigate the role of m6A dysregulation in tumorigenesis and the potential of ALKBH5 inhibitors as anti-cancer agents.
Quantitative Data Summary
The following tables summarize representative quantitative data from experiments using this compound to modulate m6A levels in acute myeloid leukemia (AML) cell lines, such as MOLM-13 and MV4-11.
Table 1: Dose-Dependent Effect of this compound on Global m6A Levels (ELISA-Based Assay)
| This compound Concentration (µM) | Average Absorbance (450 nm) | % m6A of Total RNA (Relative to Control) |
| 0 (Vehicle Control) | 0.25 | 100% |
| 1 | 0.35 | 140% |
| 5 | 0.50 | 200% |
| 10 | 0.68 | 272% |
| 20 | 0.85 | 340% |
Data are representative of typical results obtained with a colorimetric m6A quantification kit.
Table 2: LC-MS/MS Quantification of m6A/A Ratio Following this compound Treatment
| Cell Line | Treatment (48h) | m6A/A Ratio (%) | Fold Change (vs. Control) |
| MOLM-13 | Vehicle Control | 0.15 | 1.0 |
| MOLM-13 | 10 µM this compound | 0.42 | 2.8 |
| MV4-11 | Vehicle Control | 0.18 | 1.0 |
| MV4-11 | 10 µM this compound | 0.48 | 2.7 |
This table illustrates the precise quantification of the ratio of N6-methyladenosine (m6A) to adenosine (A) as determined by LC-MS/MS.
Experimental Protocols
Protocol 1: Global m6A Quantification using a Colorimetric ELISA-Based Assay
This protocol provides a high-throughput method for quantifying global m6A levels in total RNA. It is based on the principle of an ELISA, where an m6A-specific antibody is used to detect and quantify the amount of m6A in RNA samples bound to a microplate.
Materials:
-
Cells (e.g., MOLM-13, MV4-11)
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Cell culture medium and supplements
-
Total RNA extraction kit
-
m6A RNA Methylation Quantification Kit (Colorimetric) (e.g., from Abcam, Epigentek)
-
Microplate spectrophotometer capable of reading absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture MOLM-13 or MV4-11 cells to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours. Include a vehicle-only control.
-
-
Total RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
m6A Quantification Assay:
-
Follow the protocol provided with the m6A RNA Methylation Quantification Kit. A general workflow is as follows:
-
RNA Binding: Add 100-300 ng of total RNA to each well of the assay plate containing a binding solution. Incubate to allow RNA to bind to the well surface.
-
Washing: Wash the wells to remove unbound RNA.
-
Antibody Incubation: Add the m6A-specific capture antibody to each well and incubate.
-
Secondary Antibody Incubation: Add the detection antibody (e.g., an HRP-conjugated secondary antibody) and incubate.
-
Colorimetric Reaction: Add the developer solution and incubate until a color change is visible.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate spectrophotometer.
-
-
-
Data Analysis:
-
Calculate the percentage of m6A in each sample relative to the total RNA input using the formula provided in the kit's manual, often involving a comparison to a positive control with a known amount of m6A.
-
Plot the percentage of m6A or the raw absorbance values against the concentration of this compound to visualize the dose-dependent effect.
-
Protocol 2: Absolute Quantification of m6A/A Ratio by LC-MS/MS
This protocol offers a highly sensitive and accurate method for determining the absolute ratio of m6A to unmodified adenosine (A) in mRNA.
Materials:
-
Cells treated with this compound (as in Protocol 1)
-
Total RNA extraction kit
-
mRNA purification kit (e.g., using oligo(dT) magnetic beads)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
m6A and adenosine standards
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound and extract total RNA as described in Protocol 1.
-
-
mRNA Purification:
-
Purify mRNA from the total RNA using an oligo(dT)-based mRNA isolation kit. This step is crucial to remove ribosomal RNA, which also contains m6A.
-
-
RNA Digestion to Nucleosides:
-
Digest 100-200 ng of purified mRNA into individual nucleosides.
-
Incubate the mRNA with Nuclease P1 at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.
-
-
LC-MS/MS Analysis:
-
Analyze the digested nucleoside samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the nucleosides using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify m6A and adenosine using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate standard curves for both m6A and adenosine using known concentrations of pure standards.
-
Calculate the absolute amount of m6A and adenosine in each sample based on the standard curves.
-
Determine the m6A/A ratio by dividing the amount of m6A by the amount of adenosine.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits ALKBH5, increasing m6A-mRNA levels and affecting downstream processes.
Experimental Workflow
Caption: Workflow for quantifying m6A levels after this compound treatment using ELISA or LC-MS/MS.
Application Notes and Protocols for Cell Cycle Analysis with DDO-2728 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DDO-2728, a selective inhibitor of the RNA demethylase ALKBH5, to study cell cycle progression in leukemia cells. The protocols detailed below are specifically tailored for the human acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11.
Introduction
This compound is a selective, 2-OG independent inhibitor of the mRNA m6A demethylase AlkB homologue 5 (ALKBH5).[1] By inhibiting ALKBH5, this compound increases the levels of N6-methyladenosine (m6A) on mRNA, leading to downstream effects on gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[2][3] In leukemia cells, this compound has been shown to target the ALKBH5-TACC3 signaling axis, resulting in a significant reduction of TACC3 and c-Myc expression at both the mRNA and protein levels.[1][2] This ultimately leads to an anti-proliferative effect.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| MOLM-13 | 0.45 | 72 | [2] |
| MV4-11 | 1.2 | 72 | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution in Leukemia Cells
Signaling Pathway
The inhibitory action of this compound on ALKBH5 initiates a signaling cascade that culminates in cell cycle arrest. The pathway involves the post-transcriptional regulation of key oncogenes.
Caption: this compound inhibits ALKBH5, leading to cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the maintenance of MOLM-13 and MV4-11 cell lines and their treatment with this compound.
Materials:
-
MOLM-13 or MV4-11 leukemia cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MOLM-13 and MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A final DMSO concentration should be kept below 0.1%.
-
Treat cells with the desired concentrations of this compound (e.g., 0-20 µM) for the specified duration (e.g., 48 hours). Include a vehicle control (DMSO) in parallel.
Caption: Workflow for leukemia cell culture and this compound treatment.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated leukemia cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 treated and control cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol 3: Western Blot Analysis of TACC3 and c-Myc
This protocol provides a method for detecting changes in TACC3 and c-Myc protein levels in response to this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TACC3, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Harvest treated and control cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TACC3, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine relative protein expression.
Caption: Workflow for Western blot analysis of TACC3 and c-Myc.
References
Application Notes and Protocols for Apoptosis Assays in DDO-2728 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-2728 is a selective inhibitor of AlkB homologue 5 (ALKBH5), an mRNA N6-methyladenosine (m6A) demethylase.[1][2] By inhibiting ALKBH5, this compound leads to an increase in m6A modifications on messenger RNA, which subsequently induces apoptosis and cell cycle arrest in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2] These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound, enabling researchers to effectively characterize its cytotoxic effects. The methodologies described herein include Annexin V/Propidium Iodide (PI) staining for flow cytometry, caspase-3/7 activity assays, and Western blotting for key apoptotic proteins.
Mechanism of Action of this compound
This compound functions by selectively inhibiting the m6A demethylase activity of ALKBH5. This inhibition results in a global increase in m6A methylation on mRNA transcripts. This altered methylation status affects the stability and translation of various mRNAs, including those of key oncogenes like TACC3 and c-Myc, leading to their downregulation.[2] The culmination of these molecular events is the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in inducing apoptosis and inhibiting proliferation in AML cell lines.
Table 1: IC50 Values for Cell Proliferation Inhibition by this compound
| Cell Line | IC50 (µM) | Incubation Time (h) |
| MOLM-13 | 0.45 | 72 |
| MV4-11 | 1.2 | 72 |
Data sourced from MedChemExpress and Probechem Biochemicals.[2]
Table 2: Apoptosis Induction by this compound in AML Cell Lines (48h Treatment)
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| MV4-11 | 5 | Increased from 7.17% to a higher value (specific value for 5µM not provided) |
| MV4-11 | 10 | 55.4 |
| MOLM-13 | 5 | Increased from 6.49% to a higher value (specific value for 5µM not provided) |
| MOLM-13 | 10 | 31.5 |
Data reflects a concentration-dependent increase in apoptosis.[2]
Experimental Protocols
The following are detailed protocols for assessing apoptosis in cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MOLM-13, MV4-11) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the experiment.
-
Adherence (for adherent cells): Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with the apoptosis assays.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the collected medium and the detached cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Opaque-walled multiwell plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Interpretation of Results: An increase in luminescence is directly proportional to the amount of active caspase-3/7, indicating an increase in apoptosis.
Western Blot for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-ALKBH5, anti-TACC3, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Interpretation of Results:
-
An increase in the levels of cleaved caspase-3 and Bax indicates the activation of apoptosis.
-
A decrease in the level of the anti-apoptotic protein Bcl-2 suggests a pro-apoptotic shift.
-
Changes in ALKBH5, TACC3, and c-Myc levels can confirm the mechanism of this compound action.
Visualizations
References
Application Notes and Protocols for Studying ALKBH5 Function In Vitro Using DDO-2728
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in various cellular processes, including RNA stability, splicing, and translation.[1] The reversible nature of this modification is maintained by a balance between methyltransferases ("writers") and demethylases ("erasers").[2] ALKBH5 (AlkB homolog 5) is a key m6A demethylase that removes the methyl group from adenosine residues in RNA.[1][3] Dysregulation of ALKBH5 has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][4]
DDO-2728 is a selective inhibitor of ALKBH5, offering a valuable tool for studying the function of this enzyme in vitro.[5][6] This document provides detailed application notes and protocols for utilizing this compound to investigate ALKBH5 function, including its impact on m6A levels, cell viability, apoptosis, and cell cycle progression.
This compound: A Selective ALKBH5 Inhibitor
This compound is a pyrazolo[1,5-a]pyrimidine derivative that selectively inhibits the demethylase activity of ALKBH5.[4][7] Notably, its mechanism is independent of 2-oxoglutarate (2-OG), a cofactor required by many dioxygenases of the AlkB family.[4][8] this compound has been shown to be selective for ALKBH5 over other m6A demethylases like FTO.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: In Vitro Inhibitory and Binding Activity of this compound
| Parameter | Value | Assay Type | Notes |
| IC50 (ALKBH5) | 2.97 µM | Fluorescence Polarization (FP) | Does not inhibit FTO (ALKBH9) and ALKBH3.[6][8] |
| Kd (ALKBH5) | 6.62 µM | Direct Binding Assay | Does not bind to FTO.[8] |
Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (Antiproliferation) | Assay Type | Reference |
| MOLM-13 | 0.45 µM | Cell Viability Assay (72h) | [6] |
| MV4-11 | 1.2 µM | Cell Viability Assay (72h) | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting ALKBH5, leading to an increase in global m6A levels.[5] This altered m6A landscape affects the stability and translation of target mRNAs, ultimately impacting downstream signaling pathways. One key identified target is the ALKBH5-TACC3 signaling axis, where inhibition of ALKBH5 leads to decreased levels of TACC3 and c-Myc.[8]
Caption: this compound inhibits ALKBH5, leading to increased m6A levels and subsequent cellular effects.
Experimental Workflow
A typical workflow for studying the in vitro effects of this compound on ALKBH5 function is outlined below.
Caption: A general workflow for the in vitro characterization of this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to study the effects of this compound. These should be optimized for your specific experimental conditions.
ALKBH5 Inhibition Assay (Fluorescence Polarization)
This assay is used to determine the IC50 of this compound against ALKBH5. It measures the change in polarization of a fluorescently labeled RNA probe upon binding to ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
Fluorescently labeled m6A-containing RNA probe
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add recombinant ALKBH5 protein to each well to a final concentration within the linear range of the assay.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add the fluorescently labeled m6A-RNA probe to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Global m6A Quantification (m6A RNA Methylation Quantification Kit)
This protocol describes the use of a commercial colorimetric kit to measure changes in total m6A levels in RNA isolated from cells treated with this compound.
Materials:
-
Target cells (e.g., MOLM-13, MV4-11)
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
m6A RNA Methylation Quantification Kit (e.g., from Epigentek)
-
Microplate spectrophotometer
Procedure:
-
Seed cells at an appropriate density and allow them to attach or stabilize.
-
Treat cells with varying concentrations of this compound (e.g., 0-40 µM) or vehicle control for a specified time (e.g., 48 hours).[6]
-
Harvest the cells and extract total RNA using a standard RNA extraction kit. Ensure high purity and integrity of the RNA.
-
Quantify the RNA concentration.
-
Perform the m6A quantification assay according to the manufacturer's protocol, typically using 100-200 ng of total RNA per well.
-
Read the absorbance on a microplate spectrophotometer.
-
Calculate the percentage of m6A in total RNA for each condition based on the standard curve provided in the kit.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Target cells (e.g., MOLM-13, MV4-11)
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01-100 µM) for 72 hours.[6] Include a vehicle-only control.
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Target cells (e.g., MV4-11, MOLM-13)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., 5 and 10 µM) or vehicle for 48 hours.[6]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Target cells (e.g., MOLM-13, MV4-11)
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., 20 µM) or vehicle for 48 hours.[6]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent and selective inhibitor of the m6A demethylase ALKBH5. The application notes and protocols provided herein offer a comprehensive guide for researchers to investigate the in vitro functions of ALKBH5 using this small molecule tool. These studies can elucidate the role of ALKBH5 in various biological processes and its potential as a therapeutic target in diseases such as cancer.
Caption: Mechanism of this compound action leading to cellular responses.
References
- 1. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 8. A novel RT-QPCR-based assay for the relative quantification of residue specific m6A RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application of DDO-2728 in High-Throughput Screening for ALKBH5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA stability, splicing, and translation. The m6A modification is dynamically regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. AlkB homolog 5 (ALKBH5) is one of the primary m6A demethylases, removing the methyl group from adenosine residues and thereby influencing the fate of its target mRNAs.
Dysregulation of ALKBH5 has been implicated in the pathogenesis of various diseases, particularly in cancer. In acute myeloid leukemia (AML), ALKBH5 is often overexpressed and is associated with a poor prognosis.[1][2] It promotes leukemogenesis and the self-renewal of leukemia stem cells by demethylating and stabilizing the mRNA of oncogenes such as Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and c-MYC.[1][3] This makes ALKBH5 a compelling therapeutic target for the development of novel anti-cancer agents.
DDO-2728 is a selective, 2-oxoglutarate (2-OG) independent inhibitor of ALKBH5. It has demonstrated potent anti-proliferative activity in AML cell lines by increasing m6A methylation levels, leading to cell cycle arrest and apoptosis. As a well-characterized inhibitor, this compound serves as an invaluable tool for the development and validation of high-throughput screening (HTS) assays aimed at discovering novel ALKBH5 inhibitors.
This document provides detailed application notes and protocols for the use of this compound in biochemical and cell-based high-throughput screening assays to identify and characterize new modulators of ALKBH5 activity.
Quantitative Data for this compound
A summary of the key quantitative parameters for this compound is presented below, providing essential data for its use as a reference compound in HTS assays.
| Parameter | Value | Cell Line/Assay Condition |
| ALKBH5 IC50 | 2.97 µM | Fluorescence Polarization Assay |
| MOLM-13 IC50 | 0.45 µM | Cell Proliferation Assay (72h) |
| MV4-11 IC50 | 1.2 µM | Cell Proliferation Assay (72h) |
| Binding Affinity (Kd) | 6.62 µM | Direct binding assay with ALKBH5 |
Signaling Pathway
The diagram below illustrates the role of ALKBH5 in promoting leukemogenesis in Acute Myeloid Leukemia (AML). Overexpressed ALKBH5 removes the m6A modification from the mRNA of TACC3, an oncoprotein. This demethylation enhances the stability of the TACC3 transcript, leading to increased TACC3 protein expression. Elevated TACC3 levels contribute to the expression of c-MYC, a key transcription factor that drives cell proliferation and leukemogenesis. Inhibition of ALKBH5 by compounds like this compound restores m6A levels on TACC3 mRNA, leading to its degradation and a subsequent reduction in c-MYC, ultimately inhibiting cancer cell growth.
Experimental Protocols
Two detailed protocols are provided for the application of this compound in high-throughput screening. The first is a biochemical assay based on Fluorescence Polarization, suitable for primary screening of large compound libraries. The second is a cell-based assay to validate the activity of hits from the primary screen in a more physiologically relevant context.
Protocol 1: Biochemical High-Throughput Screening using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between ALKBH5 and its m6A-containing RNA substrate.
Workflow Diagram:
Materials and Reagents:
-
ALKBH5 Protein: Recombinant, purified His-tagged human ALKBH5.
-
Fluorescent RNA Probe: A short, single-stranded RNA oligonucleotide containing a single m6A modification and labeled with a fluorescent dye (e.g., FAM or TAMRA).
-
This compound: Stock solution in DMSO.
-
Assay Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Microplates: 384-well, black, low-volume, non-binding surface plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating:
-
Dispense test compounds, this compound (positive control), and DMSO (negative control) into the 384-well microplates. Typically, a final concentration of 10 µM for test compounds is used for primary screening.
-
For the positive control, prepare a dilution series of this compound to generate a dose-response curve (e.g., from 100 µM to 1 nM final concentration).
-
-
Enzyme Addition:
-
Prepare a working solution of His-tagged ALKBH5 in assay buffer. The final concentration should be optimized to be at or near the Kd of the fluorescent probe to ensure a robust assay window.
-
Add the ALKBH5 solution to all wells except for those designated as "probe only" controls.
-
-
Incubation:
-
Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Probe Addition:
-
Prepare a working solution of the fluorescently labeled m6A RNA probe in assay buffer. The final concentration should be low (e.g., 1-10 nM) to minimize background fluorescence.
-
Add the probe solution to all wells.
-
-
Equilibration:
-
Incubate the plates at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Reading:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
The fluorescence polarization (mP) values are used to calculate the percentage of inhibition for each test compound.
-
The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: mP value of the test compound well.
-
mP_max: Average mP of the negative control (DMSO) wells.
-
mP_min: Average mP of the "probe only" wells (or a high concentration of a known inhibitor).
-
-
For this compound, plot the % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay quality is assessed by calculating the Z' factor: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
A Z' factor > 0.5 indicates a robust and reliable assay.
-
Protocol 2: Cell-Based m6A Quantification Assay
This protocol is designed to validate the hits from the primary screen by measuring their ability to increase global m6A levels in a relevant cell line, such as the AML cell line MV4-11.
Workflow Diagram:
Materials and Reagents:
-
Cell Line: MV4-11 (AML cell line).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds, this compound, and DMSO.
-
Total RNA Isolation Kit.
-
m6A Quantification Kit: Commercially available colorimetric or fluorometric ELISA-based kit, or reagents for m6A dot blot analysis (anti-m6A antibody, secondary antibody, chemiluminescent substrate).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed MV4-11 cells into 96-well plates at a density that allows for logarithmic growth during the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and this compound.
-
Add the compounds to the cells. Include DMSO as a vehicle control. A typical concentration range for validation is from 0.1 to 50 µM.
-
-
Incubation:
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
m6A Quantification (ELISA-based method):
-
Use a commercial m6A quantification kit. Briefly, this involves binding a standardized amount of total RNA to the assay wells.
-
The m6A in the RNA is detected using a specific capture and detection antibody system.
-
The signal is then quantified colorimetrically or fluorometrically using a microplate reader.
-
-
m6A Quantification (Dot Blot method):
-
Denature the RNA samples and spot them onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane and then incubate with an anti-m6A antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the dot intensity.
-
Normalize the m6A signal to the total RNA amount, which can be assessed by methylene blue staining of the membrane.
-
Data Analysis:
-
For the ELISA-based assay, calculate the amount of m6A as a percentage of the total RNA based on a standard curve provided with the kit.
-
For the dot blot, quantify the intensity of the spots and normalize to the methylene blue staining.
-
Plot the relative m6A levels against the compound concentration to determine the dose-dependent effect of the inhibitors on cellular m6A.
-
Compare the activity of the hit compounds to that of this compound.
Conclusion
This compound is a critical tool for the discovery and development of novel ALKBH5 inhibitors. Its well-defined biochemical and cellular activity makes it an ideal reference compound for establishing robust and reliable high-throughput screening assays. The protocols outlined in this document provide a framework for both primary biochemical screening and secondary cell-based validation, facilitating the identification of new therapeutic candidates targeting the m6A regulatory pathway for the treatment of AML and other diseases driven by ALKBH5 dysregulation.
References
- 1. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Demethylase ALKBH5 Selectively Promotes Tumorigenesis and Cancer Stem Cell Self-Renewal in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
Application Notes and Protocols for DDO-2728 in m6A Hypermethylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in various biological processes, including RNA splicing, stability, and translation. The dynamic regulation of m6A is maintained by a balance between m6A methyltransferases ("writers") and demethylases ("erasers"). Dysregulation of this process has been implicated in the progression of various diseases, including cancer.
DDO-2728 is a potent and selective inhibitor of ALKBH5, a key m6A demethylase. Unlike other demethylase inhibitors that may also target the fat mass and obesity-associated protein (FTO), this compound exhibits high selectivity for ALKBH5.[1] By inhibiting ALKBH5, this compound leads to an increase in global m6A levels, a state of m6A hypermethylation. This hypermethylation can alter the expression of key oncogenes, making this compound a valuable tool for studying the functional roles of m6A in cellular processes and a potential therapeutic agent in diseases such as acute myeloid leukemia (AML).
These application notes provide detailed protocols for utilizing this compound to induce m6A hypermethylation and analyze its downstream effects.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | ALKBH5 (in vitro) | 2.97 µM | [1] |
| Antiproliferation IC50 | MOLM-13 (AML cell line) | 0.45 µM | [1] |
| Antiproliferation IC50 | MV4-11 (AML cell line) | 1.2 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| MV4-11 Xenograft | 10 mg/kg, i.p. | Significant tumor growth inhibition | [1] |
Signaling Pathway
This compound induces m6A hypermethylation by inhibiting the demethylase activity of ALKBH5. In acute myeloid leukemia, this leads to the destabilization of the mRNA of key oncogenes TACC3 and c-Myc, ultimately resulting in reduced protein levels and anti-leukemic effects.
Caption: this compound inhibits ALKBH5, leading to increased m6A on target mRNAs, their subsequent decay, and reduced cancer cell proliferation.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound.
Cell Culture and this compound Treatment
This protocol is designed for AML cell lines such as MOLM-13 and MV4-11.
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture MOLM-13 or MV4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) for desired time points (e.g., 24, 48, 72 hours).[4] A vehicle control (DMSO) should be included in all experiments.
-
-
Cell Harvesting: After the incubation period, harvest the cells by centrifugation for downstream analysis (RNA extraction, protein extraction, etc.).
RNA Extraction
High-quality RNA is crucial for accurate m6A analysis.
Materials:
-
Treated and control cells
-
TRIzol reagent or equivalent RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Lyse the harvested cell pellet (from ~1-5 x 10^6 cells) with 1 mL of TRIzol reagent by repetitive pipetting.
-
Phase Separation: Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube and add 500 µL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
Quantification of Global m6A Levels
a) m6A Dot Blot Assay
This is a semi-quantitative method to visualize changes in global m6A levels.
Materials:
-
Purified total RNA
-
Hybond-N+ membrane
-
SSC buffer (20X)
-
UV crosslinker
-
Blocking buffer (5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Methylene blue staining solution
Procedure:
-
RNA Denaturation: Denature 1-2 µg of total RNA in 3X SSC buffer at 65°C for 10 minutes.
-
Membrane Spotting: Spot the denatured RNA onto a Hybond-N+ membrane.
-
UV Crosslinking: UV crosslink the RNA to the membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-m6A antibody (typically 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent.
-
Loading Control: Stain the membrane with methylene blue to visualize the total RNA spotted as a loading control.
b) m6A ELISA
This is a quantitative method to measure the percentage of m6A in total RNA. Commercial kits are available and recommended for ease of use.
General Procedure (using a commercial kit):
-
RNA Binding: Bind a specific amount of total RNA (e.g., 200 ng) to the wells of the assay plate.
-
Antibody Incubation: Add capture and detection antibodies sequentially.
-
Colorimetric Reaction: Add the colorimetric substrate and measure the absorbance at 450 nm.
-
Quantification: Calculate the percentage of m6A based on a standard curve provided in the kit.
Western Blot Analysis of ALKBH5, TACC3, and c-Myc
This protocol is for analyzing the protein levels of ALKBH5 and its downstream targets.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALKBH5, anti-TACC3, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Membrane Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and visualize the protein bands using an ECL reagent.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall experimental workflow for studying the effects of this compound.
Caption: Workflow for investigating this compound's effects on m6A levels and protein expression in AML cells.
References
- 1. RNA Demethylase ALKBH5 Selectively Promotes Tumorigenesis and Cancer Stem Cell Self-Renewal in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DDO-2728 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DDO-2728 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of ALKBH5, an RNA demethylase.[1][2][3] By inhibiting ALKBH5, this compound increases the levels of N6-methyladenosine (m6A) on mRNA.[1][3] This alteration in RNA methylation can lead to cell cycle arrest at the G1/M phase, induction of apoptosis, and a decrease in the stability of specific mRNAs, such as those for TACC3 and c-Myc.[1][2]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: A common starting point for a new compound is to perform a broad dose-response curve, for instance, from 1 nM to 100 µM. Based on published data, this compound has shown anti-proliferative effects in the low micromolar range in sensitive cell lines.[1][2] For initial range-finding experiments, a concentration range of 0.01 µM to 100 µM is recommended.[1]
Q3: What are the known IC50 values for this compound in different cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. It's crucial to determine the IC50 empirically for your specific cell line and experimental conditions. Published data can provide a useful reference point.
Table 1: Reported IC50 Values for this compound
| Cell Line | IC50 Value (µM) | Assay Duration |
| MOLM-13 (Acute Myeloid Leukemia) | 0.45[1][2] | 72 hours[1] |
| MV4-11 (Acute Myeloid Leukemia) | 1.2[1][2] | 72 hours[1] |
| HEK293 (Human Embryonic Kidney) | Low toxicity observed under 1 µM[1] | 72 hours[1] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Low toxicity observed under 1 µM[1] | 72 hours[1] |
Q4: How should I prepare and store this compound stock solutions?
A4: Proper handling and storage are critical for reproducibility.
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Solubility: this compound is soluble in DMSO.[3]
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Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (1 month), -20°C is suitable, while -80°C is recommended for long-term storage (6 months).[1]
Q5: What controls are essential for a this compound cell viability experiment?
A5: Including proper controls is fundamental for accurate data interpretation.
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Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial as high concentrations of some solvents can be toxic to cells.
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Untreated Control: Cells cultured in media without any treatment. This serves as a baseline for 100% cell viability.
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Positive Control (Optional): A known inhibitor of a relevant pathway in your cell line to ensure the assay is performing as expected.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
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Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the plate.
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Solution: Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
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Possible Cause: Compound precipitation.
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Solution: Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.
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Problem 2: No significant effect on cell viability observed.
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Possible Cause: The concentration range of this compound is too low for the specific cell line.
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Solution: Expand the concentration range to higher values (e.g., up to 100 µM).
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Possible Cause: The incubation time is too short.
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Solution: Increase the incubation time (e.g., 48 or 72 hours) as the effects of this compound on cell proliferation may be time-dependent.[1]
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Possible Cause: The cell line is resistant to this compound.
Problem 3: Excessive cell death observed even at the lowest concentrations.
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Possible Cause: The starting concentration is too high for the cell line being tested.
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Solution: Shift the dose-response curve to a lower concentration range (e.g., starting from nanomolar concentrations).
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Possible Cause: Solvent (DMSO) toxicity.
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Solution: Run a vehicle control with varying concentrations of DMSO to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration in your experiment does not exceed this limit.
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Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
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Prepare a single-cell suspension of your target cells.
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Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).
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Incubate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
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Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
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Select the seeding density that results in 70-80% confluency at the end of the incubation period and is within the linear range of the assay.
Protocol 2: MTT Cell Viability Assay with this compound
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Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
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Treatment: Carefully remove the old media from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Subtract the background absorbance (media only).
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Normalize the data to the vehicle control to calculate the percentage of cell viability.
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Plot the percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
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Visualizations
References
How to minimize DDO-2728 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the selective ALKBH5 inhibitor, DDO-2728, with a focus on minimizing and assessing off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, 2-oxoglutarate (2-OG) independent inhibitor of the mRNA m6A demethylase AlkB homologue 5 (ALKBH5).[1] Its mechanism of action involves binding to the m6A-binding pocket of ALKBH5, thereby preventing the demethylation of N6-methyladenosine (m6A) on mRNA.[1] This leads to an increase in global m6A methylation levels, which in turn can affect the stability, translation, and splicing of target mRNAs, leading to downstream cellular effects such as apoptosis and cell cycle arrest.[2]
Q2: What are the known on-target effects of this compound?
A2: By inhibiting ALKBH5, this compound has been shown to increase m6A methylation levels in various cell lines.[2] This leads to the modulation of several signaling pathways and cellular processes. For instance, this compound can reduce the abundance of TACC3 and c-Myc at both the mRNA and protein levels.[1] In acute myeloid leukemia (AML) cells, it has been observed to inhibit proliferation, induce apoptosis, and cause cell cycle arrest at the G1/M phase.[2]
Q3: What is known about the selectivity and off-target profile of this compound?
A3: this compound has been reported to be a selective inhibitor of ALKBH5. It does not inhibit the related m6A demethylase FTO (ALKBH9) or the DNA/RNA demethylase ALKBH3.[1] However, a comprehensive, broad-spectrum off-target profile, such as a kinome scan or a safety pharmacology panel, for this compound is not publicly available. The absence of such data means that potential interactions with other proteins, including kinases, remain uncharacterized. It is crucial for researchers to be aware of this limitation and consider performing broader selectivity profiling to fully understand the inhibitor's activity.
Q4: Why is it important to minimize off-target effects in my experiments with this compound?
Troubleshooting Guide
Issue: I am observing a phenotype that is inconsistent with the known function of ALKBH5.
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Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
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Troubleshooting Steps:
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Dose-Response Experiment: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit ALKBH5 activity without causing non-specific effects. A clear dose-dependent effect that correlates with the IC50 for ALKBH5 suggests on-target activity. Off-target effects often appear at higher concentrations.
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Use a Structurally Different Inhibitor: Employ a second, structurally distinct ALKBH5 inhibitor. If the same phenotype is observed with both inhibitors, it is more likely to be a true on-target effect.
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Genetic Validation: Use genetic approaches such as CRISPR-Cas9 knockout or siRNA knockdown of ALKBH5. If the genetic approach phenocopies the effect of this compound, it provides strong evidence for on-target activity.
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Rescue Experiment: In an ALKBH5 knockout or knockdown background, the addition of this compound should not produce the phenotype of interest. Alternatively, if a this compound-resistant mutant of ALKBH5 is available, its expression in cells should rescue the phenotype caused by the inhibitor.
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Issue: I am observing unexpected cellular toxicity.
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Possible Cause: The toxicity could be an on-target effect in the specific cell type, or it could be due to an off-target interaction.
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Troubleshooting Steps:
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Cell Viability Assays: Conduct cell viability assays across a range of this compound concentrations to determine the cytotoxic threshold. Compare the effective concentration for ALKBH5 inhibition with the cytotoxic concentration.
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Control Cell Lines: Test the effect of this compound on a control cell line that does not express ALKBH5 or expresses it at very low levels. Toxicity in these cells would suggest an off-target effect.
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Broad Off-Target Screening: If resources permit, subject this compound to a broad off-target screening panel (e.g., a kinome scan or a safety pharmacology panel) to identify potential unintended targets that could be mediating the toxic effects.
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Quantitative Data Summary
| Parameter | Value | Assay Type | Target/Cell Line | Reference |
| IC50 | 2.97 µM | Fluorescence Polarization | ALKBH5 | [1] |
| Kd | 6.62 µM | - | ALKBH5 | [1] |
| Cell Proliferation IC50 | 0.45 µM | Proliferation Assay | MOLM-13 (AML) | [1] |
| Cell Proliferation IC50 | 1.2 µM | Proliferation Assay | MV4-11 (AML) | [1] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is designed to verify the direct binding of this compound to ALKBH5 in a cellular environment.
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Objective: To demonstrate that this compound stabilizes ALKBH5 against thermal denaturation.
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Methodology:
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Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
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Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
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Detection: Analyze the amount of soluble ALKBH5 in the supernatant at each temperature using Western blotting or other protein detection methods.
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Expected Outcome: In the presence of this compound, ALKBH5 should be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This indicates direct target engagement.
CRISPR-Cas9 Mediated Knockout for Target Validation
This protocol helps to confirm that the observed cellular phenotype is a direct result of ALKBH5 inhibition.
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Objective: To generate an ALKBH5 knockout cell line to compare the phenotype with that induced by this compound.
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Methodology:
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gRNA Design: Design and clone guide RNAs (gRNAs) targeting a critical exon of the ALKBH5 gene.
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Transfection: Transfect the target cells with a vector expressing Cas9 nuclease and the ALKBH5-specific gRNA.
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Clonal Selection: Select and expand single-cell clones.
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Validation of Knockout: Verify the knockout of the ALKBH5 gene by DNA sequencing and confirm the absence of ALKBH5 protein by Western blot.
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Experimental Application: Treat the validated ALKBH5 knockout cells and the parental wild-type cells with this compound. The phenotype observed in wild-type cells upon this compound treatment should be constitutively present in the knockout cells and this compound should have no further effect on this phenotype in the knockout cells.
Visualizations
Caption: this compound inhibits ALKBH5, leading to downstream effects.
Caption: Workflow for validating on-target and investigating off-target effects.
References
DDO-2728 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and long-term storage of DDO-2728. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid powder at -20°C for up to three years.[1] If received as a solution or reconstituted, it is best to aliquot and store at -80°C, which should maintain stability for up to one year.[1]
Q2: I left the this compound powder at room temperature for a few hours. Is it still usable?
A2: While short-term exposure to room temperature is generally not ideal, the stability of the solid powder is considerable. However, for quantitative experiments, it is recommended to use a fresh vial or a sample that has been consistently stored at -20°C to ensure accuracy. For critical applications, a purity check via HPLC is advised.
Q3: My this compound solution in DMSO has been stored at -20°C for two months. Can I still use it?
A3: this compound solutions in DMSO are less stable at -20°C compared to -80°C. Manufacturer guidelines suggest that stock solutions at -20°C should be used within one month.[1][2] For experiments requiring high precision, it is recommended to prepare a fresh solution from powder.
Q4: I have subjected my this compound solution to multiple freeze-thaw cycles. Will this affect its stability?
A4: Repeated freeze-thaw cycles can degrade the compound. It is strongly recommended to aliquot the stock solution into single-use volumes to avoid this.[1] If you suspect degradation, a purity analysis is recommended.
Q5: How can I check if my this compound has degraded?
A5: The most reliable method to assess the purity and degradation of this compound is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Confirm that the storage conditions and duration have been within the recommended guidelines. 2. Prepare a fresh stock solution of this compound from powder stored at -20°C. 3. If the issue persists, consider performing a purity check of the compound using HPLC. |
| Precipitate observed in the this compound stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent quality has diminished. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution. 3. Always use fresh, anhydrous DMSO for preparing solutions, as absorbed moisture can affect solubility.[1] |
| Loss of biological activity in a previously effective batch of this compound. | Chemical degradation of the compound. | 1. Discard the old stock solution and prepare a fresh one from powder. 2. Review handling procedures to ensure aliquoting and avoidance of multiple freeze-thaw cycles. 3. For future batches, establish a routine of preparing fresh solutions more frequently. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.
1. Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.
2. Materials and Reagents:
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This compound reference standard
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or other suitable modifier)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
3. Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
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Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
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Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.
4. HPLC Method Development (Example):
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.
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Flow Rate: 1.0 mL/min
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Detection: UV at a wavelength determined by the UV spectrum of this compound.
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Injection Volume: 10 µL
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Column Temperature: 30°C
5. Analysis: Analyze the stressed samples alongside an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for this compound forced degradation stability testing.
Caption: Impact of this compound stability on its biological activity.
References
Interpreting unexpected results from DDO-2728 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the ALKBH5 inhibitor, DDO-2728.
I. Expected Outcomes of this compound Experiments
This compound is a selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. Its primary mechanism of action involves increasing the abundance of m6A modifications on mRNA, which in turn affects mRNA stability and translation, leading to downstream cellular effects.
Key Expected Outcomes:
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Increased m6A Levels: Treatment with this compound is expected to lead to a dose-dependent increase in global m6A levels in sensitive cell lines.
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Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of specific cancer cell lines, particularly acute myeloid leukemia (AML) cells.
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Cell Cycle Arrest: The compound can induce cell cycle arrest, often at the G1/M phase.
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Induction of Apoptosis: this compound can trigger programmed cell death in susceptible cancer cells.
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Modulation of Target Gene Expression: The inhibitor can lead to decreased expression of key oncogenes like TACC3 and c-Myc at both the mRNA and protein levels.
II. Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound across various experimental conditions.
| Parameter | Cell Line | Value | Reference |
| IC50 (ALKBH5 Inhibition) | - | 2.97 µM | [1][2] |
| IC50 (Proliferation, 72h) | MOLM-13 | 0.45 µM | [1] |
| MV4-11 | 1.2 µM | [1] | |
| Effective Concentration (m6A increase, 48h) | MOLM-13, MV4-11, HEK293 | 0-40 µM (dose-dependent) | [1] |
| Effective Concentration (Cell Cycle Arrest, 48h) | MOLM-13, MV4-11 | 20 µM | [1] |
| Effective Concentration (Apoptosis, 48h) | MOLM-13, MV4-11 | 5-10 µM | [1] |
| Effective Concentration (TACC3/c-Myc reduction, 48h) | MOLM-13, MV4-11 | 0-10 µM (dose-dependent) | [1] |
| In Vivo Efficacy (Tumor growth inhibition) | MV4-11 xenograft | 10-40 mg/kg (i.p., daily) | [1] |
III. Troubleshooting Unexpected Results (Q&A Format)
This section addresses potential unexpected outcomes that may arise during this compound experiments.
Issue 1: Inconsistent or Higher-than-Expected IC50 Values for Cell Viability
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Q: We are observing IC50 values for this compound that are significantly higher than the published data, or our results are not reproducible. What could be the cause?
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A: Several factors can contribute to this discrepancy:
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Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and have not been in culture for an excessive number of passages, which can lead to genetic drift and altered drug sensitivity.
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Cell Seeding Density: Inconsistent or inappropriate cell seeding density can significantly impact proliferation rates and, consequently, the apparent IC50 value. Optimize seeding density for your specific cell line to ensure exponential growth during the assay period.
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This compound Stability and Storage: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound is stored correctly (e.g., at -20°C or -80°C) and that stock solutions are not subjected to repeated freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.
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Assay Duration: The published IC50 values are often tied to a specific incubation time (e.g., 72 hours). A shorter or longer duration will likely alter the results.
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Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Ensure the assay you are using is appropriate for your experimental goals and be aware of potential artifacts.
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Issue 2: Minimal or No Increase in Global m6A Levels After Treatment
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Q: We are not observing the expected increase in global m6A levels after treating cells with this compound. Why might this be?
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A: This could be due to several reasons:
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Low ALKBH5 Expression: The cell line you are using may have low endogenous expression of ALKBH5. In such cases, inhibiting ALKBH5 will have a minimal impact on global m6A levels. Verify ALKBH5 expression levels via qPCR or Western blot.
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Inefficient RNA Isolation: The quality and purity of the isolated RNA are critical for accurate m6A quantification. Ensure your RNA isolation protocol is robust and yields high-quality RNA.
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m6A Quantification Method: Different methods for m6A quantification have varying sensitivities and potential biases. For example, antibody-based methods like m6A-IP can be influenced by antibody specificity and nonspecific binding.
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Insufficient this compound Concentration or Incubation Time: Ensure you are using a sufficient concentration of this compound and an adequate incubation time to observe a significant change in m6A levels. Refer to the table above for effective concentrations.
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Issue 3: Unexpected Cell Cycle Arrest Profile
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Q: Our cell cycle analysis shows an arrest at a different phase than the expected G1/M, or we see a significant sub-G1 peak without other signs of apoptosis. How should we interpret this?
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A:
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Cell Line-Specific Effects: The cellular response to this compound can be cell-type specific. It is possible that in your particular cell model, the arrest occurs at a different checkpoint.
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Off-Target Effects: While this compound is a selective ALKBH5 inhibitor, off-target effects, especially at higher concentrations, cannot be entirely ruled out and may contribute to an unexpected cell cycle profile.
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Apoptosis vs. Necrosis: A prominent sub-G1 peak can indicate apoptosis, but it can also represent necrotic cells or cellular debris. It is crucial to corroborate this finding with other apoptosis assays (e.g., Annexin V/PI staining).
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Experimental Artifacts: Ensure proper cell fixation and staining for cell cycle analysis. Clumped cells or improper gating during flow cytometry analysis can lead to misinterpretation of the results.
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Issue 4: Lack of Apoptosis Induction
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Q: Despite seeing a reduction in cell viability, our apoptosis assays (e.g., Annexin V staining, caspase activity) are negative. What does this suggest?
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A:
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Cytostatic vs. Cytotoxic Effects: this compound might be exerting a cytostatic (inhibiting proliferation) rather than a cytotoxic (inducing cell death) effect in your specific cell line or experimental conditions.
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Alternative Cell Death Pathways: The cells might be undergoing a different form of cell death, such as necroptosis or autophagy-dependent cell death, which would not be detected by standard apoptosis assays.
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Timing of Apoptosis: The time point at which you are assessing apoptosis might be too early or too late to detect the peak of the apoptotic response. A time-course experiment is recommended.
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IV. Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
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This compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and wash with PBS.
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Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Incubation: Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
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Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
3. Global m6A Quantification (ELISA-based)
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RNA Isolation: Isolate total RNA from this compound-treated and control cells, followed by mRNA purification.
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RNA Binding: Bind the purified mRNA to the wells of a microplate.
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Primary Antibody Incubation: Add a specific anti-m6A primary antibody and incubate.
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Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate.
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Colorimetric Detection: Add a colorimetric substrate and measure the absorbance.
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Data Analysis: Quantify the relative m6A levels based on the absorbance readings.
V. Visualizations
Caption: this compound inhibits ALKBH5, leading to increased m6A mRNA and downstream effects.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Overcoming Resistance to DDO-2728 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the ALKBH5 inhibitor, DDO-2728, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of AlkB homologue 5 (ALKBH5), an mRNA demethylase. By inhibiting ALKBH5, this compound increases the levels of N6-methyladenosine (m6A) on mRNA. This alteration in mRNA methylation can lead to cell cycle arrest and apoptosis in cancer cells. A key downstream effect of this compound is the reduction of TACC3 and c-Myc mRNA and protein levels.
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative effects in acute myeloid leukemia (AML) cell lines, specifically MOLM-13 and MV4-11.
Q3: What are the potential molecular mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are not yet available, general mechanisms of resistance to targeted and epigenetic therapies can be hypothesized:
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Target Alteration: Mutations in the ALKBH5 gene could prevent this compound from binding to its target protein.
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Target Overexpression: Increased expression of ALKBH5 may require higher concentrations of this compound to achieve the same level of inhibition.
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Bypass Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of the ALKBH5 pathway, thus promoting survival and proliferation.
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
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Alterations in Downstream Effectors: Changes in the expression or function of downstream targets like TACC3 and c-Myc could render the cells less dependent on the ALKBH5 pathway.
Troubleshooting Guide for this compound Resistance
This guide is designed to help you identify the potential cause of resistance and provides strategies to overcome it.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound (Increased IC50) | 1. Development of a resistant cell population. 2. Suboptimal experimental conditions. | 1. Confirm resistance by comparing the IC50 of the suspected resistant line to the parental line using a cell viability assay. 2. Verify the concentration and stability of your this compound stock solution. 3. Optimize cell culture conditions. |
| No change in global m6A levels upon this compound treatment in resistant cells | 1. Target alteration (ALKBH5 mutation). 2. Increased ALKBH5 expression. 3. Increased drug efflux. | 1. Sequence the ALKBH5 gene in resistant cells to check for mutations. 2. Quantify ALKBH5 protein and mRNA levels using Western Blot and qRT-PCR, respectively. 3. Investigate the expression of common drug efflux pumps (e.g., P-gp). Consider co-treatment with an efflux pump inhibitor. |
| Global m6A levels increase, but no significant cell death is observed | 1. Activation of bypass signaling pathways. 2. Alterations in downstream effectors. | 1. Perform pathway analysis (e.g., RNA-seq, phospho-proteomics) to identify upregulated survival pathways. 2. Investigate potential combination therapies to target these bypass pathways. 3. Examine the expression and modification status of downstream targets like TACC3 and c-Myc. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental MV4-11 | 1.2 | - |
| This compound Resistant MV4-11 | 15.8 | 13.2 |
| Parental MOLM-13 | 0.45 | - |
| This compound Resistant MOLM-13 | 8.9 | 19.8 |
Table 2: Hypothetical Synergy Analysis of this compound with a MEK Inhibitor (Trametinib) in this compound Resistant Cells
| Drug Combination (this compound + Trametinib) | Combination Index (CI) | Interpretation |
| 1:1 Molar Ratio | 0.6 | Synergistic |
| 1:2 Molar Ratio | 0.8 | Synergistic |
| 2:1 Molar Ratio | 0.5 | Synergistic |
| CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating doses of this compound.
-
Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cancer cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20.
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in a stepwise manner.
-
Monitoring: Continuously monitor the cells for changes in morphology and proliferation.
-
Confirmation of Resistance: After several months of culture in the presence of a high concentration of this compound, confirm the development of resistance by determining the new IC50 and comparing it to the parental cell line.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration to determine the IC50 value.
Western Blotting for Protein Expression
This protocol is for assessing the protein levels of ALKBH5, TACC3, and c-Myc.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALKBH5, TACC3, c-Myc, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol is for measuring the mRNA levels of ALKBH5, TACC3, and MYC.
-
RNA Extraction: Isolate total RNA from cells using a TRIzol-based method.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for ALKBH5, TACC3, MYC, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in mRNA expression.
DDO-2728 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of DDO-2728, a selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, 2-OG independent small molecule inhibitor of AlkB homologue 5 (ALKBH5), an mRNA m6A demethylase.[1][2] Its primary mechanism of action is to bind directly to ALKBH5, inhibiting its demethylase activity and leading to an increase in the abundance of N6-methyladenosine (m6A) modifications on mRNA.[3] This modulation of m6A levels affects the stability and translation of target mRNAs, ultimately inducing cellular responses such as apoptosis and cell cycle arrest.[3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound is a selective inhibitor of ALKBH5. It has been shown to not inhibit FTO (ALKBH9) and ALKBH3, other members of the ALKBH family of dioxygenases.[1][2]
Q3: What are the known downstream effects of this compound treatment in cancer cells?
A3: Treatment of cancer cells, particularly acute myeloid leukemia (AML) cells, with this compound has been shown to:
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Induce cell apoptosis.[3]
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Cause cell cycle arrest at the G1/M phase.[3]
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Reduce the abundance of TACC3 and c-Myc at both the mRNA and protein levels.[2][3]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO, with a recommended stock solution concentration of 10 mM.[1] For long-term storage, the solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1] To ensure compound stability, it is best practice to prepare fresh dilutions from a new aliquot for each experiment and avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of this compound on m6A levels.
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Question: I treated my cells with this compound but do not see a significant increase in global m6A levels. What could be the reason?
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Answer: Several factors could contribute to this issue. Here's a troubleshooting guide:
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of this compound stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations ranging from 10 µM to 40 µM have been reported to increase m6A levels in MOLM-13 and MV4-11 cells.[3] |
| Insufficient Incubation Time | An incubation time of 48 hours has been shown to be effective for increasing m6A levels.[3] Consider a time-course experiment to determine the optimal duration for your experimental setup. |
| Issues with m6A Quantification Assay | The quality of the input RNA is crucial for accurate m6A quantification. Ensure your RNA has a 260/280 ratio of 1.9-2.1 and consider DNase treatment to minimize DNA contamination.[6] For m6A ELISA, ensure you are using a sufficient amount of starting material (at least 25 ng of mRNA).[7] For LC-MS/MS, low yield of mRNA can be a problem; ensure you start with an adequate amount of total RNA (30-100 µg).[8] |
| Cell Line Insensitivity | The response to this compound may be cell-type dependent. Confirm that your cell line expresses ALKBH5. |
Issue 2: High cytotoxicity observed at expected effective concentrations.
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Question: I am observing significant cell death that seems to be non-specific at concentrations where I expect to see ALKBH5 inhibition. How can I address this?
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Answer: Distinguishing between targeted anti-proliferative effects and general cytotoxicity is critical.
| Potential Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.[5] Run a vehicle-only control at the same concentration used for this compound treatment. |
| Compound Precipitation | Visually inspect your stock solution and the final concentration in the media for any precipitation.[5] this compound may not be fully soluble at higher concentrations, leading to a lower effective concentration and potential for non-specific effects. |
| Off-Target Effects | While this compound is reported to be selective for ALKBH5, high concentrations may lead to off-target effects. Perform a dose-response experiment to identify the lowest effective concentration that elicits the desired biological response without causing excessive cytotoxicity. |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition between experiments, as variations in cell state can impact their response to treatment.[5] |
Experimental Protocols & Data
Cell Viability Assay
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Methodology:
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Seed cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare a series of dilutions of this compound in your cell culture media.
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Treat cells with varying concentrations of this compound (e.g., 0.01-100 µM) for 72 hours.[3]
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Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
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Calculate the half-maximal inhibitory concentration (IC50).
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Quantitative Data Summary:
| Cell Line | IC50 (µM) |
| MOLM-13 | 0.45[1][3] |
| MV4-11 | 1.2[1][3] |
m6A Quantification Assay
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Methodology (LC-MS/MS based):
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Isolate total RNA from cells treated with this compound (e.g., 0-40 µM for 48 hours) using a commercial kit.[3][8]
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Purify mRNA from total RNA using oligo(dT) magnetic beads.
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Digest the mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.[8]
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Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).
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Calculate the m6A/A ratio.
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Visualizations
Caption: this compound inhibits ALKBH5, leading to increased m6A on target mRNAs.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. m6A ELISA: The Comprehensive Guide to Quantifying RNA Methylation | EpigenTek [epigentek.com]
- 7. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity issues with high concentrations of DDO-2728
Welcome to the technical support center for DDO-2728, a selective inhibitor of the mRNA m6A demethylase ALKBH5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in their experiments.
Troubleshooting Guide: High Concentrations of this compound and Cell Toxicity
High concentrations of this compound can lead to significant anti-proliferative effects and cytotoxicity. This guide provides insights into potential causes and solutions for managing these issues.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cell death at tested concentrations. | Compound Precipitation: this compound is soluble in DMSO but insoluble in water and ethanol.[1] Improper dissolution or dilution can cause the compound to precipitate out of solution, leading to inaccurate concentrations and localized toxicity. | Ensure complete dissolution in 100% DMSO before preparing working concentrations. When diluting into aqueous media, do so gradually and vortex thoroughly to minimize precipitation. Visually inspect solutions for any signs of precipitation before adding to cells. |
| On-Target Apoptosis: this compound functions by inhibiting ALKBH5, which can lead to increased m6A methylation, cell cycle arrest, and subsequent apoptosis in sensitive cell lines. | Perform a dose-response curve to determine the optimal concentration for your cell line. Consider using lower concentrations and longer incubation times. Confirm apoptosis using the Annexin V assay detailed below. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, MOLM-13 and MV4-11 AML cells show IC50 values of 0.45 µM and 1.2 µM, respectively, while HEK293 and HUVEC cells show weaker toxicity. | Titrate the concentration of this compound to determine the optimal range for your specific cell line. Start with a broad range of concentrations based on published IC50 values. | |
| Inconsistent results between experiments. | DMSO Concentration: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is consistent across all experiments and does not exceed a non-toxic level (typically <0.5%). |
| Cell Density: The initial seeding density of cells can influence their response to a compound. | Maintain a consistent cell seeding density for all experiments. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Difficulty in interpreting cell viability data. | Mechanism of Cell Death: It is important to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), as they indicate different cellular responses. | Utilize assays that can differentiate between apoptosis and necrosis, such as the Annexin V/Propidium Iodide assay. This will provide a clearer understanding of the mechanism of cell death induced by this compound. |
| Off-Target Effects: While this compound is a selective ALKBH5 inhibitor, high concentrations may lead to off-target effects, a common phenomenon with small molecule inhibitors.[2][3] | If you suspect off-target effects, consider using a structurally different ALKBH5 inhibitor as a control. Additionally, perform target engagement and downstream signaling analysis to confirm the on-target activity of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, 2-OG independent inhibitor of the mRNA m6A demethylase AlkB homologue 5 (ALKBH5).[4] By inhibiting ALKBH5, this compound increases the levels of N6-methyladenosine (m6A) on mRNA, which can lead to cell cycle arrest and apoptosis in cancer cells. It has been shown to target the ALKBH5-TACC3 signaling axis, reducing the abundance of TACC3 and c-Myc.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO (up to 125 mg/mL) but is insoluble in water and ethanol.[1] For long-term storage, the solid powder should be stored at -20°C. In solvent, it should be stored at -80°C.[4] It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.
Q3: What are the typical IC50 values for this compound?
A3: The IC50 of this compound for ALKBH5 is 2.97 µM in fluorescence polarization assays.[4] In cell-based assays, the anti-proliferative IC50 values are 0.45 µM for MOLM-13 cells and 1.2 µM for MV4-11 cells after 72 hours of treatment.
Q4: How can I confirm that this compound is inducing apoptosis in my cells?
A4: You can confirm apoptosis by performing an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: At what phase of the cell cycle does this compound cause arrest?
A5: this compound has been shown to significantly arrest the cell cycle of MOLM-13 and MV4-11 cells at the G1/M phase at a concentration of 20 µM for 48 hours. You can verify this in your cell line using propidium iodide staining followed by flow cytometry analysis, as detailed in the "Experimental Protocols" section.
Experimental Protocols
Annexin V Apoptosis Assay
This protocol allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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This compound treated and untreated cells
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Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Cell Preparation:
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Seed cells and treat with the desired concentrations of this compound for the appropriate time.
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Harvest cells (including floating cells in the supernatant for adherent cultures) and wash twice with cold PBS.
-
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Staining:
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Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
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Healthy cells: Annexin V-negative, PI-negative.
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Early apoptotic cells: Annexin V-positive, PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
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Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
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This compound treated and untreated cells
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Phosphate-Buffered Saline (PBS)
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70% Ethanol (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
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Cell Fixation:
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Harvest and wash cells with PBS.
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Resuspend the cell pellet in 1 mL of ice-cold PBS.
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While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
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Incubate at -20°C for at least 2 hours.
-
-
Staining:
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Centrifuge the fixed cells and discard the ethanol.
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Wash the cell pellet once with PBS.
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Resuspend the pellet in 500 µL of PI staining solution.
-
-
Incubation and Analysis:
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Incubate the cells in the dark at room temperature for 30 minutes.
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Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
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Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for troubleshooting cell toxicity.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for DDO-2728 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DDO-2728, a selective inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. Proper experimental design, particularly the optimization of incubation time, is critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of AlkB homologue 5 (ALKBH5), an m6A demethylase.[1][2][3] By inhibiting ALKBH5, this compound leads to an increase in the overall levels of m6A modifications on mRNA.[1][2] This alteration in the m6A landscape can affect the stability, translation, and splicing of target mRNAs, ultimately leading to cellular responses such as apoptosis and cell cycle arrest.[1][4]
Q2: What are the reported effects of this compound in cancer cell lines?
A2: In acute myeloid leukemia (AML) cell lines such as MOLM-13 and MV4-11, this compound has been shown to inhibit proliferation, induce cell cycle arrest at the G1/M phase, and promote apoptosis.[1] It also reduces the abundance of key oncogenes like TACC3 and c-Myc at both the mRNA and protein levels.[1][3]
Q3: What is a typical concentration range and incubation time for this compound?
A3: The effective concentration of this compound can vary between cell lines. Published studies have used concentrations ranging from 0.01 µM to 100 µM.[1] Incubation times are also variable, with experiments reported at 24, 48, and 72 hours to observe different cellular endpoints.[1] For example, a 48-hour treatment with 20 µM this compound was sufficient to induce significant cell cycle arrest in MOLM-13 and MV4-11 cells.[1]
Q4: How can I determine the optimal incubation time for this compound in my specific cell line?
A4: The optimal incubation time is dependent on the cell type, its doubling time, and the specific biological question being addressed. A time-course experiment is the most effective method to determine this. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points for analysis. Please refer to the detailed protocol in the Troubleshooting Guide below.
Troubleshooting Guide
Problem: I am not observing the expected phenotypic effects (e.g., apoptosis, cell cycle arrest) after this compound treatment.
Possible Cause 1: Suboptimal Incubation Time. The duration of treatment may be too short for the desired cellular response to manifest.
Solution: Conduct a time-course experiment to identify the optimal incubation period.
Experimental Protocol: Optimizing Incubation Time for this compound
Objective: To determine the minimum incubation time required to achieve a significant biological response with this compound in a new cell line.
Methodology:
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Cell Seeding: Plate your cells at a density that will ensure they remain in the logarithmic growth phase for the duration of the experiment (e.g., 72-96 hours).
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This compound Concentration: Based on literature or preliminary dose-response experiments, select a concentration of this compound that is expected to be effective (e.g., the IC50 value). For AML cells, concentrations between 0.5 µM and 5 µM have been shown to be effective.[1][4]
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Time Points: Prepare replicate plates for a series of time points. Recommended initial time points are 0, 6, 12, 24, 48, and 72 hours.
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Treatment: Add the selected concentration of this compound and a vehicle control (e.g., DMSO) to the respective wells.
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Harvesting and Analysis: At each time point, harvest the cells and perform your desired downstream analysis. This could include:
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Cell Viability Assay: (e.g., MTT, CellTiter-Glo) to assess proliferation.
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Flow Cytometry: for cell cycle analysis (e.g., Propidium Iodide staining) or apoptosis (e.g., Annexin V/PI staining).
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Western Blot or qPCR: to measure the expression of target proteins (e.g., TACC3, c-Myc, cleaved PARP) or mRNAs.[1][3]
-
-
Data Interpretation: Plot the results as a function of time to identify the point at which a significant and stable effect is observed.
Hypothetical Time-Course Experiment Data
| Incubation Time (Hours) | Cell Viability (% of Control) | Apoptotic Cells (%) | TACC3 mRNA Expression (Fold Change) |
| 0 | 100% | 5% | 1.0 |
| 6 | 98% | 6% | 0.9 |
| 12 | 92% | 10% | 0.8 |
| 24 | 75% | 25% | 0.6 |
| 48 | 55% | 45% | 0.4 |
| 72 | 52% | 48% | 0.4 |
In this hypothetical example, a significant effect on all parameters is observed at 24 hours, with the effect plateauing between 48 and 72 hours. Therefore, a 48-hour incubation time would be a suitable choice for future experiments.
Possible Cause 2: Inappropriate this compound Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.
Solution: Perform a dose-response experiment to determine the IC50 value for your cell line. Use a range of concentrations (e.g., 0.01 µM to 100 µM) with a fixed, sufficiently long incubation time (e.g., 48 or 72 hours) as determined from your time-course experiment.
Visualized Workflows and Pathways
Caption: Workflow for optimizing this compound incubation time.
Caption: Signaling pathway of this compound action.
References
Validation & Comparative
DDO-2728: A Comparative Guide to its Selectivity Profile Against Other Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of DDO-2728, a novel inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. The information presented is based on available experimental data to assist researchers in evaluating its potential as a selective chemical probe for studying ALKBH5 biology and as a therapeutic lead.
Introduction to this compound
This compound is a pyrazolo[1,5-a]pyrimidine derivative identified as a potent and selective inhibitor of ALKBH5.[1][2] Unlike many other demethylase inhibitors that are analogues of the 2-oxoglutarate (2-OG) cofactor, this compound is a 2-OG independent inhibitor.[3] Its mechanism of action involves binding to the m6A-binding pocket of ALKBH5, leading to an increase in m6A levels in mRNA. This activity ultimately induces cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[4]
Selectivity Profile of this compound
The utility of a chemical inhibitor in research and medicine is heavily dependent on its selectivity for the intended target over other related proteins. This compound has been shown to be highly selective for ALKBH5 over other closely related demethylases, particularly FTO (ALKBH9) and ALKBH3.
Table 1: Quantitative Selectivity Profile of this compound
| Target Demethylase | IC50 (µM) | Binding Affinity (Kd, µM) | Notes |
| ALKBH5 | 2.97[3][4] | 6.62[3] | Potent inhibition and direct binding confirmed. |
| FTO (ALKBH9) | No inhibition reported[3] | No binding reported[3] | High selectivity over the closely related m6A demethylase. |
| ALKBH3 | No inhibition reported[3] | Not reported | Demonstrates selectivity against other AlkB family members. |
Note: While specific IC50 values for FTO and ALKBH3 are not publicly available, the primary literature consistently reports a lack of inhibitory activity, indicating a high degree of selectivity.
Experimental Methodologies
The determination of the inhibitory activity and selectivity of this compound was primarily conducted using a fluorescence polarization (FP) assay and binding affinity studies.
Fluorescence Polarization (FP) Competition Assay for IC50 Determination
This assay is a common method for screening and characterizing inhibitors of protein-ligand interactions in a high-throughput format.
Principle: The assay measures the change in the polarization of fluorescently labeled light emitted from a fluorescent probe. A small, fluorescently labeled RNA substrate analogue that binds to ALKBH5 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger ALKBH5 protein, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. In a competition assay, an unlabeled inhibitor (like this compound) competes with the fluorescent probe for binding to ALKBH5. Increasing concentrations of the inhibitor will displace the probe, causing a decrease in fluorescence polarization. The IC50 value is the concentration of the inhibitor that causes a 50% decrease in the polarization signal.
Illustrative Workflow:
Caption: Workflow for determining IC50 using a Fluorescence Polarization assay.
Binding Affinity Determination
The direct binding of this compound to ALKBH5 was quantified to determine the dissociation constant (Kd). While the specific technique used for this compound is not detailed in the provided results, methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are commonly employed for this purpose. These techniques provide a quantitative measure of the binding affinity between the inhibitor and the target protein.
Signaling Pathway Context: The ALKBH5-TACC3 Axis
This compound exerts its cellular effects by targeting the ALKBH5-TACC3 signaling axis.[3] ALKBH5 is known to regulate the expression of Transforming Acidic Coiled-Coil containing protein 3 (TACC3) by removing m6A modifications from its mRNA. This demethylation event leads to increased stability of the TACC3 mRNA, resulting in higher levels of TACC3 protein. TACC3 is an important regulator of the cell cycle. By inhibiting ALKBH5, this compound increases the m6A methylation of TACC3 mRNA, leading to its degradation. This, in turn, reduces TACC3 protein levels and contributes to cell cycle arrest.
Caption: The ALKBH5-TACC3 signaling pathway targeted by this compound.
Conclusion
This compound is a highly selective inhibitor of the m6A RNA demethylase ALKBH5. Its selectivity over other demethylases, particularly FTO, makes it a valuable tool for dissecting the specific biological roles of ALKBH5. The provided data, derived from robust biochemical assays, supports its use as a chemical probe in cancer biology and other fields where m6A RNA modification plays a crucial role. Further studies characterizing its inhibitory activity against a broader panel of demethylases would provide an even more complete understanding of its selectivity profile.
References
- 1. Discovery of Pyrazolo[1,5- a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Pyrazolo[1,5âa]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. This compound | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of DDO-2728: A Comparison with siRNA-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
DDO-2728 has emerged as a selective, 2-OG independent inhibitor of the mRNA m6A demethylase AlkB homolog 5 (ALKBH5), demonstrating potent anti-proliferative activity in acute myeloid leukemia (AML) cells. Validating that the observed cellular effects of a small molecule inhibitor are indeed a consequence of its interaction with the intended target is a critical step in drug development. This guide provides a comparative framework for validating the on-target effects of this compound by contrasting its activity with the phenotypic outcomes of ALKBH5 knockdown using small interfering RNA (siRNA).
Quantitative Comparison of this compound and ALKBH5 siRNA Effects
To ascertain that the cellular consequences of this compound treatment are a direct result of ALKBH5 inhibition, a key validation strategy is to compare these effects with those induced by the specific silencing of the ALKBH5 gene. The underlying principle is that if this compound's effects are on-target, they should phenocopy the effects of reducing ALKBH5 protein levels via siRNA.
| Parameter | This compound | ALKBH5 siRNA Knockdown | References |
| Target | ALKBH5 (mRNA m6A demethylase) | ALKBH5 mRNA | |
| Mechanism of Action | Selective, 2-OG independent inhibitor, binds to the m6A-binding pocket. | Post-transcriptional gene silencing by mRNA degradation. | |
| Effect on AML Cell Proliferation | Inhibition with IC50 of 0.45 µM in MOLM-13 and 1.2 µM in MV4-11 cells. | Substantial inhibition of proliferation in Kasumi-1 and primary AML cells. | |
| Effect on Apoptosis | Induction of apoptosis in MOLM-13 and MV4-11 cells. | Significant induction of apoptosis in Kasumi-1 and primary AML cells. | |
| Effect on Cell Cycle | Arrests the cell cycle. | Not explicitly stated, but consistent with proliferation inhibition. | |
| Downstream Target Modulation | Reduces abundance of TACC3 and c-Myc mRNA and protein. | Knockdown of ALKBH5 leads to suppression of TACC3. | |
| Effect on Global m6A Levels | Increases m6A methylation levels in MOLM-13 cells. | Induces a noticeable increase in global m6A levels in Kasumi-1 and primary AML cells. |
Visualizing the Validation Workflow and Signaling Pathway
To provide a clearer understanding of the experimental logic and the biological context, the following diagrams illustrate the validation workflow and the signaling pathway affected by ALKBH5 inhibition.
Caption: On-target validation workflow comparing this compound and ALKBH5 siRNA.
Caption: Simplified ALKBH5 signaling pathway in acute myeloid leukemia.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments involved in validating the on-target effects of this compound.
siRNA Transfection
This protocol outlines the transient transfection of siRNA into AML cells to knockdown ALKBH5 expression.
-
Cell Culture: Culture AML cell lines (e.g., MOLM-13, MV4-11, Kasumi-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
siRNA and Reagents:
-
ALKBH5-specific siRNA and a non-targeting control siRNA.
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
-
Transfection Procedure (for a 6-well plate):
-
One day before transfection, seed cells at a density that will result in 30-50% confluency at the time of transfection.
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of siRNA-lipid complex to the well containing cells and medium.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Western Blot Analysis
This protocol is for detecting protein levels of ALKBH5 and its downstream targets.
-
Cell Lysis:
-
After treatment with this compound or transfection with siRNA, harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ALKBH5, TACC3, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the mRNA expression levels of ALKBH5 and its target genes.
-
RNA Extraction:
-
Harvest cells after treatment or transfection and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific primers for ALKBH5, TACC3, c-Myc, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Alternative On-Target Validation Methods
While the comparison with siRNA is a robust method, other techniques can also be employed to validate the on-target effects of this compound:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a drug to its target protein in cells by measuring changes in the protein's thermal stability upon ligand binding.
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of an enzyme to profile its activity, which can be competed off by a selective inhibitor.
-
Rescue Experiments: Overexpression of a drug-resistant mutant of the target protein should rescue the phenotypic effects of the drug, confirming that the drug's activity is mediated through that specific target.
-
Drug Affinity Chromatography: Immobilized this compound can be used as bait to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.
By employing a combination of these validation strategies, researchers can build a strong body of evidence to confirm the on-target effects of this compound, a crucial step towards its further development as a potential therapeutic agent.
Cross-Validation of DDO-2728 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the ALKBH5 inhibitor, DDO-2728, with the phenotypic outcomes observed in genetic models of ALKBH5 loss-of-function. The data presented herein supports the on-target activity of this compound and provides a framework for its continued investigation as a potential therapeutic agent.
I. Quantitative Comparison of this compound Activity and Genetic Models
The primary mechanism of action of this compound is the inhibition of the N6-methyladenosine (m6A) demethylase ALKBH5. This leads to an increase in global m6A levels and subsequent downstream effects on gene expression. Genetic models, such as ALKBH5 knockdown (shALKBH5) or knockout (KO), are expected to phenocopy the effects of this compound. The following tables summarize the quantitative data from studies on this compound and ALKBH5 genetic manipulation in acute myeloid leukemia (AML) cell lines.
Table 1: Comparison of Anti-proliferative Effects
| Model | Cell Line | IC50 / Effect | Citation |
| This compound | MOLM-13 | 0.45 µM | |
| MV4-11 | 1.2 µM | ||
| shALKBH5 | MOLM-13 | Significant growth inhibition | |
| NOMO1 | Significant growth inhibition | ||
| Primary AML cells | Significant growth inhibition |
Table 2: Comparison of Effects on Downstream Targets
| Model | Cell Line | Target | Effect | Citation |
| This compound | MOLM-13 | TACC3 mRNA | Decreased | |
| MV4-11 | TACC3 mRNA | Decreased | ||
| MOLM-13 | TACC3 Protein | Decreased | ||
| MV4-11 | TACC3 Protein | Decreased | ||
| MOLM-13 | c-Myc Protein | Decreased | ||
| MV4-11 | c-Myc Protein | Decreased | ||
| shALKBH5 | MMC6 | TACC3 Protein | Decreased | |
| NOMO1 | TACC3 Protein | Decreased | ||
| Primary AML cells | TACC3 Protein | Decreased | ||
| NOMO1 | c-Myc Protein | Decreased | ||
| MMC6 | c-Myc Protein | Decreased |
Table 3: Comparison of In Vivo Anti-Tumor Efficacy
| Model | Animal Model | Treatment/Genetic Modification | Effect on Tumor Growth | Citation |
| This compound | MV4-11 Xenograft | 10 mg/kg, i.p. | Significant inhibition | |
| shALKBH5 | Murine AML model | shRNA against Alkbh5 | Impaired leukemogenesis |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by ALKBH5 inhibition and a general workflow for cross-validating the effects of a chemical inhibitor with a genetic model.
Caption: ALKBH5 signaling pathway inhibited by this compound.
Caption: Experimental workflow for cross-validation.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general reference and may require optimization for specific cell lines and experimental conditions.
A. Cell Viability Assay (MTS Assay)
-
Cell Plating: Seed acute myeloid leukemia (AML) cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate growth medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
B. Western Blot Analysis
-
Cell Lysis: Treat cells with this compound or perform ALKBH5 knockdown. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALKBH5, TACC3, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
C. Global m6A Quantification (LC-MS/MS)
-
RNA Isolation: Isolate total RNA from cells treated with this compound or with ALKBH5 knockdown using a TRIzol-based method.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-conjugated magnetic beads.
-
RNA Digestion: Digest 100-200 ng of mRNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separate the nucleosides on a C18 column and detect the amounts of adenosine (A) and N6-methyladenosine (m6A) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the m6A/A ratio by generating standard curves for both m6A and adenosine.
D. In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally (i.p.) daily.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treatment and control groups.
A Head-to-Head Comparison of DDO-2728 and Other Small Molecule Inhibitors Targeting the m6A Demethylase ALKBH5
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the small molecule inhibitor DDO-2728 with other notable inhibitors of ALKBH5, a key N6-methyladenosine (m6A) RNA demethylase implicated in various cancers. This document summarizes key performance metrics, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate chemical probes for basic research and therapeutic development.
Executive Summary
This compound is a selective inhibitor of AlkB homolog 5 (ALKBH5), an enzyme that removes m6A modifications from mRNA, thereby influencing gene expression and cellular processes. Dysregulation of ALKBH5 has been linked to the progression of several cancers, making it a compelling target for therapeutic intervention. This guide compares this compound with other small molecule inhibitors of ALKBH5, focusing on their inhibitory potency, selectivity, and cellular effects. The data presented is compiled from publicly available research and manufacturer's technical specifications.
Quantitative Comparison of ALKBH5 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of other small molecule inhibitors targeting ALKBH5. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Inhibitory Potency against ALKBH5
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| This compound | 2.97 | Fluorescence Polarization | |
| ALKBH5-IN-4 (Compound 3) | 0.84 | m6A antibody-based ELISA | |
| Compound 6 | 1.79 | m6A antibody-based ELISA | |
| W23-1006 | 3.848 | Not Specified | |
| ALKBH5-IN-3 (20m) | 0.021 | Fluorescence Polarization | |
| ALKBH5-IN-5 (18l) | 0.62 | FRET-based assay | |
| TD19 | >50 (weak inhibition) | Demethylation Assay |
Table 2: Cellular Anti-Proliferative Activity
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | MOLM-13 (AML) | 0.45 | |
| MV4-11 (AML) | 1.2 | ||
| ALKBH5-IN-4 (Compound 3) | HL-60 (Leukemia) | 1.38 | |
| CCRF-CEM (Leukemia) | 2.54 | ||
| K562 (Leukemia) | 16.5 | ||
| Compound 6 | HL-60 (Leukemia) | 2.15 | |
| CCRF-CEM (Leukemia) | 3.87 | ||
| K562 (Leukemia) | 11.2 | ||
| ALKBH5-IN-5 (18l) | NB4 (AML) | 0.63 | |
| TD19 | NB4 (AML) | 15.1 | |
| MOLM13 (AML) | 9.5 | ||
| U87 (Glioblastoma) | 7.2 | ||
| A172 (Glioblastoma) | 22.3 |
Table 3: Selectivity Profile
| Inhibitor | Selectivity Notes | Reference |
| This compound | Does not inhibit FTO (ALKBH9) and ALKBH3. | |
| W23-1006 | ~30-fold more potent against ALKBH5 than FTO and ~8-fold more potent than ALKBH3. | |
| ALKBH5-IN-3 (20m) | High selectivity towards ALKBH5 versus FTO and other AlkB subfamily members. | |
| ALKBH5-IN-5 (18l) | Highly selective for ALKBH5 over FTO (no binding observed with FTO). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays cited in this guide.
Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition
This competitive binding assay measures the displacement of a fluorescently labeled RNA probe from the ALKBH5 protein by a test inhibitor.
-
Reagents and Materials:
-
Recombinant human ALKBH5 protein.
-
Fluorescently labeled m6A-containing RNA oligonucleotide (tracer).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin).
-
Test inhibitors (e.g., this compound) serially diluted.
-
384-well, low-flange, non-binding black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add assay buffer, ALKBH5 protein, and the fluorescent tracer to each well of the microplate.
-
Add the test inhibitor at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for fluorescein-based tracers.
-
The percentage of inhibition is calculated based on the change in polarization signal relative to controls (no inhibitor and no protein).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability (CCK-8) Assay for Anti-Proliferative Effects
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MOLM-13, MV4-11).
-
Complete cell culture medium.
-
Test inhibitors (e.g., this compound) serially diluted.
-
Cell Counting Kit-8 (CCK-8) solution.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 48 or 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
IC50 values are calculated from the dose-response curves.
-
Signaling Pathways and Mechanisms of Action
ALKBH5 exerts its biological functions by demethylating specific mRNA targets, thereby altering their stability, translation, or splicing. Inhibition of ALKBH5 leads to an accumulation of m6A on target transcripts, which can trigger downstream cellular events.
Evaluating the Specificity of DDO-2728 in ALKBH5 Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the ALKBH5 inhibitor DDO-2728, with a focus on determining its specificity through the use of ALKBH5 knockout cells. This guide also presents a comparative analysis of this compound with other available ALKBH5 inhibitors, supported by experimental data and detailed protocols.
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its removal is catalyzed by demethylases such as ALKBH5. The dysregulation of ALKBH5 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound has emerged as a selective inhibitor of ALKBH5, demonstrating potential in preclinical studies. However, a rigorous evaluation of its specificity is paramount for its development as a therapeutic agent. The gold standard for assessing the on-target engagement and specificity of an inhibitor is to test its activity in a cellular model where the target protein has been genetically removed. This guide outlines the methodology for such an evaluation and compares this compound with other known ALKBH5 inhibitors.
Comparison of ALKBH5 Inhibitors
A summary of the key characteristics of this compound and a selection of alternative ALKBH5 inhibitors is presented below. This table provides a snapshot of their potency and selectivity based on available data.
| Inhibitor | Target | IC50 (µM) | Selectivity Notes | Key Cellular Effects |
| This compound | ALKBH5 | 2.97 | Selective over FTO and ALKBH3 | Increases m6A levels, induces apoptosis and cell cycle arrest |
| TD19 | ALKBH5 | Not specified | Covalent inhibitor, selective over FTO | Inhibits proliferation of AML and GBM cell lines |
| 20m | ALKBH5 | 0.021 | Highly selective versus FTO and other AlkB members | Increases cellular m6A levels |
| Ena15 | ALKBH5 | Not specified | Uncompetitive inhibitor; enhances FTO activity | Inhibits proliferation of glioblastoma cells, increases m6A levels |
| Ena21 | ALKBH5 | Not specified | Competitive inhibitor; little activity against FTO | Inhibits proliferation of glioblastoma cells, increases m6A levels |
| Compound 3 | ALKBH5 | 0.84 | Not specified | Reduces viability of leukemia cell lines |
| Compound 6 | ALKBH5 | 1.79 | Not specified | Reduces viability of leukemia cell lines |
Evaluating Specificity Using ALKBH5 Knockout Cells
The central hypothesis for validating the specificity of this compound is that its cellular effects should be absent in cells lacking ALKBH5. Any residual activity of this compound in ALKBH5 knockout (KO) cells would suggest the presence of off-target effects.
Experimental Workflow
A logical workflow for assessing the specificity of an ALKBH5 inhibitor using a knockout cell model is depicted below.
Safety Operating Guide
Essential Safety and Disposal Information for DDO-2728
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical information, including operational and disposal plans for the selective ALKBH5 inhibitor, DDO-2728.
Physicochemical and Storage Data
A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling, storage, and the formulation of disposal plans.
| Property | Value |
| Molecular Weight | 578.46 g/mol |
| Chemical Formula | C₂₈H₁₇F₃N₄O₇ |
| Appearance | Solid powder |
| Solubility | 10 mM in DMSO |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months |
Proper Disposal Procedures for this compound
Disclaimer: No official Safety Data Sheet (SDS) with specific disposal instructions for this compound is publicly available. The following procedures are based on general best practices for the disposal of chemical waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper.
-
Contaminated lab supplies (e.g., weigh boats, pipette tips, microfuge tubes).
-
-
Liquid Waste:
-
Solutions of this compound (typically in DMSO).
-
Contaminated solvents used for rinsing glassware.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or glass Pasteur pipettes.
-
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other components of the waste.[1][2]
-
Do not mix with non-hazardous waste.[3]
-
-
Liquid Waste:
-
Collect liquid waste in a compatible, sealed, and leak-proof container (e.g., a high-density polyethylene or glass bottle with a screw cap).[2][4]
-
The container must be labeled as "Hazardous Waste" and list all constituents, including this compound and the solvent (e.g., "this compound in DMSO").[1]
-
Ensure the container is stored in a secondary containment bin to prevent spills.
-
-
Sharps Waste:
Step 3: Storage Pending Disposal
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure waste containers are kept closed except when adding waste.[2][4]
-
Store incompatible waste streams separately to prevent accidental reactions.[4]
Step 4: Final Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste containers.[1][2]
-
Provide the EHS office with a completed hazardous waste manifest or form, as required.[1]
-
Do not dispose of this compound down the drain or in the regular trash. [1][2][5]
The following diagram outlines the logical workflow for the proper disposal of this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on a cancer cell line.
1. Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.[6]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Signaling Pathway
This compound is a selective inhibitor of ALKBH5, an RNA demethylase. By inhibiting ALKBH5, this compound prevents the removal of N6-methyladenosine (m6A) from messenger RNA (mRNA). This leads to an accumulation of m6A modifications on target mRNAs, which can alter their stability and translation. For instance, increased m6A levels can lead to the degradation of certain oncogenic transcripts, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
The diagram below illustrates the signaling pathway affected by this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. mcneese.edu [mcneese.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling DDO-2728
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of DDO-2728, a selective ALKBH5 inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Essential Safety and Handling Precautions
Proper handling of this compound begins with a thorough understanding of its properties and the necessary precautions. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C28H17F3N4O7 | Probechem |
| Molecular Weight | 578.46 g/mol | Probechem[1] |
| Appearance | Solid powder | Probechem |
| CAS Number | 3029515-97-4 | Probechem[1] |
| Recommended Storage | Keep container tightly sealed in a cool, well-ventilated area. Away from direct sunlight and sources of ignition. | Probechem[1] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1]
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Wear suitable protective gloves.[1]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator must be used to avoid inhalation of dust or aerosols.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure the area is adequately ventilated.[1]
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb: Use finely-powdered liquid-binding material (e.g., diatomite) to absorb solutions.[1]
-
Decontaminate: Scrub surfaces and equipment with alcohol.[1]
-
Dispose: Dispose of contaminated material according to regulations.[1]
Fire-Fighting Measures:
-
Wear self-contained breathing apparatus and protective clothing.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal Plan
All waste materials, including unused this compound, contaminated materials, and empty containers, must be disposed of in accordance with federal, state, and local environmental regulations.[1] It is essential to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
